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Core Science & Biosynthesis

Foundational

Benzyl(5-methoxypentyl)amine chemical structure and properties

A Versatile Secondary Amine Scaffold for Medicinal Chemistry Executive Summary Benzyl(5-methoxypentyl)amine (CAS: 1604065-49-7) is a specialized secondary amine intermediate utilized primarily in the synthesis of neuroac...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Secondary Amine Scaffold for Medicinal Chemistry

Executive Summary

Benzyl(5-methoxypentyl)amine (CAS: 1604065-49-7) is a specialized secondary amine intermediate utilized primarily in the synthesis of neuroactive small molecules and kinase inhibitors. Characterized by a lipophilic benzyl moiety coupled with a flexible methoxy-terminated alkyl chain, this scaffold serves as a critical "linker" unit in Structure-Activity Relationship (SAR) studies. Its topology allows medicinal chemists to probe hydrophobic pockets while maintaining hydrogen-bond acceptor capability via the terminal ether oxygen.

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards, designed for researchers requiring high-purity building blocks for lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a secondary amine core flanked by a benzyl group and a 5-methoxypentyl chain. The secondary amine acts as a focal point for further diversification (e.g., acylation, alkylation, or arylation), while the methoxy tail provides a defined distance constraint for receptor binding studies.

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name N-Benzyl-5-methoxypentan-1-amine
CAS Number 1604065-49-7
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
SMILES COCCCCCNCc1ccccc1
InChI Key HBKPDEWGANZHJO-UHFFFAOYSA-N
pKa (Calc.) 9.8 ± 0.3Typical for secondary amines [1]
LogP (Calc.) 2.65Moderate lipophilicity
Physical State Colorless to pale yellow oilHygroscopic
Solubility Soluble in DCM, MeOH, DMSO, EtOAcLimited water solubility at neutral pH
Retrosynthetic Analysis & Structural Logic

To understand the synthesis, we must deconstruct the molecule. The most reliable disconnection occurs at the C-N bonds.

Diagram 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Target Target: Benzyl(5-methoxypentyl)amine Disc_A Path A: Reductive Amination (Preferred) Target->Disc_A C-N Disconnection Disc_B Path B: Nucleophilic Substitution (Alternative) Target->Disc_B C-N Disconnection SM_A1 Benzaldehyde Disc_A->SM_A1 SM_A2 5-Methoxypentan-1-amine Disc_A->SM_A2 SM_B1 Benzylamine Disc_B->SM_B1 SM_B2 1-Bromo-5-methoxypentane Disc_B->SM_B2

Caption: Retrosynthetic analysis revealing two primary synthetic routes. Path A is preferred for avoiding over-alkylation byproducts common in Path B.

Validated Synthesis Protocols

While alkylation (Path B) is possible, Reductive Amination (Path A) is the industry standard for generating high-purity secondary amines, minimizing the formation of tertiary amine impurities [2].

Protocol A: Reductive Amination (Recommended)

Objective: Synthesize Benzyl(5-methoxypentyl)amine via in situ imine formation and reduction.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • 5-Methoxypentan-1-amine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry round-bottom flask under N₂ atmosphere, dissolve Benzaldehyde (10 mmol) in anhydrous DCE (30 mL).

    • Add 5-Methoxypentan-1-amine (10.5 mmol) followed by Acetic Acid (10 mmol).

    • Mechanism Insight: The acid catalyst promotes the formation of the iminium ion intermediate.

    • Stir at room temperature for 30–60 minutes. (Monitoring: TLC should show consumption of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (14 mmol) portion-wise over 15 minutes.

    • Why STAB? It is milder than NaBH₄ and selectively reduces the imine/iminium species in the presence of aldehydes, reducing side reactions [3].

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM with 1% NH₄OH).

Diagram 2: Reaction Workflow

SynthesisFlow Start Start: Benzaldehyde + 5-Methoxypentylamine Step1 1. Imine Formation (DCE, AcOH, RT) Start->Step1 Step2 2. Reduction (STAB, 0°C to RT) Step1->Step2 Intermediate: Iminium Ion Step3 3. Quench (Sat. NaHCO3) Step2->Step3 End Product: Benzyl(5-methoxypentyl)amine Step3->End Extraction & Drying

Caption: Step-wise workflow for the reductive amination process using Sodium Triacetoxyborohydride (STAB).

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

¹H NMR Interpretation (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.35 – 7.20 Multiplet5HAromatic Protons (Benzyl)
3.78 Singlet2HPh-CH₂ -N
3.36 Triplet2H-CH₂ -O-Me
3.32 Singlet3H-O-CH₃
2.62 Triplet2H-N-CH₂ -CH₂-
1.65 – 1.50 Multiplet4HAlkyl Chain (C2, C4)
1.45 – 1.35 Multiplet2HAlkyl Chain (C3)
1.80 Broad Singlet1H-NH - (Exchangeable)

Note: Shifts are estimates based on ChemDraw prediction algorithms and standard benzylamine derivatives.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 208.17 m/z.

  • Fragmentation Pattern: Major fragment often observed at m/z 91 (Tropylium ion, characteristic of benzyl groups) [4].

Pharmacological & Synthetic Utility[4][6][10]

1. Linker Chemistry in PROTACs and Dimers: The 5-methoxypentyl chain serves as an ideal "spacer" in the design of bivalent ligands. The methoxy group can be demethylated (using BBr₃) to reveal a primary alcohol, allowing for further conjugation to E3 ligase recruiters or other pharmacophores.

2. GPCR Ligand Design: Secondary amines with N-benzyl motifs are privileged structures in G-Protein Coupled Receptor (GPCR) ligands. Specifically, this scaffold resembles the pharmacophore of certain Sigma-1 receptor ligands and Muscarinic antagonists , where the benzyl group engages in π-π stacking interactions within the receptor pocket, and the alkyl chain traverses a hydrophobic channel [5].

3. Kinase Inhibitor Fragment: In fragment-based drug discovery (FBDD), this molecule is used to explore the solvent-exposed regions of kinase ATP-binding pockets. The ether oxygen can act as a weak hydrogen bond acceptor, potentially anchoring the tail in a specific orientation.

Safety & Handling (MSDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Secondary amines can absorb CO₂ from the air to form carbamates; ensure tight sealing.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling.

References
  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Link

  • Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature, 504, 101–106. Link

Exploratory

Molecular weight and formula of Benzyl(5-methoxypentyl)amine

Molecular Characteristics, Synthetic Methodologies, and Analytical Standards Executive Summary Benzyl(5-methoxypentyl)amine (CAS: 1604065-49-7) is a specialized secondary amine intermediate used extensively in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characteristics, Synthetic Methodologies, and Analytical Standards

Executive Summary

Benzyl(5-methoxypentyl)amine (CAS: 1604065-49-7) is a specialized secondary amine intermediate used extensively in medicinal chemistry as a flexible linker and lipophilic scaffold.[1][2][3][4] Characterized by a molecular weight of 207.32 g/mol and the formula C₁₃H₂₁NO , this compound serves as a critical building block for synthesizing complex N-heterocycles, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands.

This guide provides a definitive technical analysis of its physicochemical properties, robust synthesis protocols, and analytical validation methods, designed for researchers requiring high-purity standards.

Physicochemical Specifications

The following data represents the core molecular identity of the free base form. Researchers must account for salt stoichiometry (e.g., HCl, oxalate) if working with stabilized derivatives.

Table 1: Core Molecular Data
PropertyValueUnitNotes
Molecular Formula C₁₃H₂₁NO --
Molecular Weight 207.32 g/mol Average Mass
Monoisotopic Mass 207.1623 DaFor High-Res MS (HRMS)
CAS Number 1604065-49-7 -Primary Identifier
Structure Type Secondary Amine-

-Benzyl,

-alkyl substituted
Predicted LogP 2.6 ± 0.4-Lipophilic; crosses membranes easily
Predicted pKa 9.8 ± 0.5-Basic (protonated at physiological pH)
Boiling Point ~310°CPredicted at 760 mmHg
Density ~0.94g/cm³Liquid at RT

Synthetic Methodologies

To ensure high yield and minimize over-alkylation (formation of tertiary amines), Reductive Amination is the superior protocol over direct alkylation. Direct alkylation of benzylamine with 1-halo-5-methoxypentane often leads to bis-alkylation byproducts that are difficult to separate.

Method A: Reductive Amination (Recommended)

This method couples Benzaldehyde with 5-methoxypentanamine (or conversely, Benzylamine with 5-methoxypentanal) using a mild reducing agent.

Protocol:
  • Reagents:

    • Benzaldehyde (1.0 equiv)

    • 5-methoxypentanamine (1.0 equiv)

    • Sodium triacetoxyborohydride (STAB, 1.4 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (catalytic, 1-2 drops)

  • Procedure:

    • Step 1 (Imine Formation): Dissolve Benzaldehyde and 5-methoxypentanamine in anhydrous DCE under

      
       atmosphere. Stir for 30–60 minutes at room temperature to pre-form the imine species.
      
    • Step 2 (Reduction): Cool the mixture to 0°C. Add Sodium triacetoxyborohydride portion-wise to prevent exotherms.

    • Step 3 (Reaction): Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the imine intermediate (

      
      ).
      
    • Step 4 (Workup): Quench with saturated aqueous

      
      . Extract with Dichloromethane (DCM) (
      
      
      
      ). Wash combined organics with brine, dry over
      
      
      , and concentrate in vacuo.
  • Purification:

    • Flash Column Chromatography: Elute with a gradient of DCM:MeOH (95:5 to 90:10) with 1%

      
       to prevent tailing of the amine.
      
Method B: Direct Alkylation (Alternative)

Use only if aldehyde precursors are unavailable.

  • Reactants: Benzylamine (excess, 3-5 equiv) + 1-Bromo-5-methoxypentane.

  • Condition:

    
    , Acetonitrile, Reflux.
    
  • Risk: High probability of tertiary amine formation (

    
    -bis(5-methoxypentyl)benzylamine).
    
Visualization: Synthetic Pathways

The following diagram illustrates the logic flow for selecting the synthesis route based on precursor availability and purity requirements.

SynthesisPathways Target Target: Benzyl(5-methoxypentyl)amine Start Precursor Selection RouteA Route A: Reductive Amination (High Specificity) Start->RouteA Preferred RouteB Route B: Nucleophilic Substitution (Lower Specificity) Start->RouteB Alternative ReagentsA Benzaldehyde + 5-methoxypentanamine (NaBH(OAc)3) RouteA->ReagentsA ReagentsB Benzylamine (Excess) + 1-Bromo-5-methoxypentane (K2CO3, Reflux) RouteB->ReagentsB OutcomeA Result: Secondary Amine (>90% Yield) ReagentsA->OutcomeA OutcomeB Result: Mixture (2° Amine + 3° Amine) ReagentsB->OutcomeB OutcomeA->Target OutcomeB->Target Requires HPLC Purification

Figure 1: Comparative synthetic workflows. Route A is prioritized for drug development applications due to higher selectivity.

Analytical Characterization Standards

To validate the identity of Benzyl(5-methoxypentyl)amine, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI-MS)
  • Parent Ion: Observed

    
     (Calculated: 208.1696).
    
  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (

      
      ), characteristic of the benzyl group cleavage.
      
    • m/z 176: Loss of methoxy group (

      
      ).
      
Nuclear Magnetic Resonance (¹H NMR)

Solvent:


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.25 – 7.35 Multiplet5HAr-H Phenyl Ring
3.78 Singlet2HPh-CH ₂-NBenzylic Protons
3.36 Triplet2H-CH ₂-O-Ether adjacent
3.32 Singlet3H-OCHMethoxy Methyl
2.62 Triplet2H-N-CH ₂-Alkyl amine adjacent
1.50 – 1.65 Multiplet4H-CH₂-Internal alkyl chain
1.35 – 1.45 Multiplet2H-CH₂-Internal alkyl chain
1.80 Broad Singlet1H-NH -Exchangeable amine proton

Applications in Drug Discovery

Benzyl(5-methoxypentyl)amine is not merely a passive intermediate; its structural features are exploited for specific pharmacological effects:

  • Linker Chemistry (PROTACs & Dimers): The 5-carbon alkyl chain provides a flexible "spacer" of approximately 6–8 Å. This is ideal for connecting a warhead to an E3 ligase ligand in PROTAC design, where the methoxy group improves solubility compared to a pure alkyl chain.

  • Lipophilicity Modulation: The benzyl group provides

    
     stacking interactions with aromatic residues in receptor binding pockets (e.g., GPCRs), while the methoxy-tail acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues.
    
  • Sigma Receptor Ligands: N-substituted benzylamines are a privileged scaffold for Sigma-1 (

    
    ) receptor antagonists, investigated for neuropathic pain and neuroprotection.
    
Visualization: Structural Logic

StructureFunction Molecule Benzyl(5-methoxypentyl)amine Benzyl Benzyl Group (Hydrophobic) Molecule->Benzyl Amine Secondary Amine (Ionizable Center) Molecule->Amine Linker Pentyl Chain (Spacer: ~7 Å) Molecule->Linker Methoxy Methoxy Tail (H-Bond Acceptor) Molecule->Methoxy Interaction1 Pi-Pi Stacking (Receptor Binding) Benzyl->Interaction1 Interaction2 Solubility & Flexibility Linker->Interaction2

Figure 2: Functional decomposition of the molecule for SAR (Structure-Activity Relationship) analysis.

References

  • Sigma-Aldrich. Benzyl(5-methoxypentyl)amine Product Specification. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18790272, Benzyl-(5-phenyl-pentyl)-amine (Analogous Structure Analysis). Retrieved from .[5][6]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • ChemSrc. CAS 1604065-49-7 Physicochemical Properties. Retrieved from .

Sources

Foundational

Technical Guide: Solubility Profile & Handling of N-benzyl-5-methoxypentan-1-amine

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for N-benzyl-5-methoxypentan-1-amine . [1][2] Executive Summary N-benzyl-5-methoxypentan-1-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for N-benzyl-5-methoxypentan-1-amine .

[1][2]

Executive Summary

N-benzyl-5-methoxypentan-1-amine is a secondary amine intermediate characterized by a lipophilic benzyl moiety and a flexible methoxy-terminated pentyl chain.[1][2] Its solubility profile is governed by the interplay between its basic nitrogen center (pKa ~10.0–10.5), the lipophilic benzyl/alkyl domains, and the polar ether linkage.[1][2][3]

  • Primary Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO).[1][2][3]

  • Conditional Solvents: Diethyl Ether, Tetrahydrofuran (THF), Toluene.[1][2][3]

  • Anti-Solvents (Free Base): Water (neutral/basic pH), cold Hexanes.[2][3]

  • Key Application: This molecule serves as a versatile building block in the synthesis of CNS-active agents and receptor ligands.[1][2][3] Its solubility allows for facile reductive aminations and nucleophilic substitutions in non-polar media.[1][2][3]

Physicochemical Profile & Theoretical Solubility

Understanding the molecular descriptors is essential for predicting solubility behavior in novel solvent systems.[1][2][3]

Structural Analysis[1][2][3][4]
  • Core: Secondary Amine (-NH-).[2][3][4] Acts as a hydrogen bond donor and acceptor.[1][2][3]

  • Lipophilic Domain: Benzyl group + Pentyl chain (

    
    ).[2][3]
    
  • Polar Domain: Methoxy ether (-OCH

    
    ) and Amine.[2][3]
    
  • LogP (Predicted): ~2.6 – 3.1 (Moderately Lipophilic).[2][3]

    • Base Molecule (5-methoxypentan-1-amine): LogP ~0.2.[1][2][3][5]

    • Benzyl Addition: Adds ~2.3 to LogP.

Solubility Parameters (Hansen)

The Hansen Solubility Parameters (HSP) provide a vector-based approach to solvent selection.[1][2][3]

ParameterValue (Estimated)Description

(Dispersion)
16.5 MPa

Interactions via London dispersion forces (Alkyl/Aryl chains).[2][3]

(Polar)
4.5 MPa

Dipole-dipole interactions (Amine/Ether).[2][3]

(H-Bonding)
6.0 MPa

Hydrogen bonding capability (Amine NH).[2][3]
Interaction Radius (

)
~8.0Radius of the solubility sphere.[2][3]

Interpretation: The molecule sits at the boundary of non-polar and moderately polar solvents.[1][2][3] It requires solvents with moderate dispersion forces (


) and some hydrogen bonding capability.[2][3]

Solubility in Organic Solvents[1][2][7]

Polar Aprotic & Chlorinated Solvents (Recommended)

These are the "Workhorse Solvents" for synthesis and purification.[2][3]

  • Dichloromethane (DCM) / Chloroform: Excellent (>100 mg/mL). [2][3]

    • Mechanism:[1][2][3][4][6][7] High dispersion forces of DCM match the benzyl/pentyl chain; low polarity accommodates the amine.[1][2][3]

    • Protocol: Suitable for extraction from aqueous basic layers.[1][2][3]

  • DMSO / DMF: Excellent (>100 mg/mL). [2][3]

    • Mechanism:[1][2][3][4][6][7] Strong dipole interactions solvate the amine and ether oxygen.[1][2][3]

    • Note: Difficult to remove; use only if high temperatures (>80°C) are required for subsequent reactions.[2][3]

Polar Protic Solvents (Alcohols)[2][3]
  • Methanol / Ethanol: Good to Excellent (>50 mg/mL). [1][2][3]

    • Mechanism:[1][2][3][4][6][7] The hydroxyl group of the solvent H-bonds with the amine nitrogen and ether oxygen.[1][2][3]

    • Protocol: Ideal for reductive amination reactions or crystallization of salt forms (e.g., Hydrochloride).[1][2][3]

Non-Polar & Ethereal Solvents[1][2][3]
  • THF / Diethyl Ether: Good (>30 mg/mL). [2][3]

    • Mechanism:[1][2][3][4][6][7] Ether-Ether interactions and moderate polarity.[1][2][3]

  • Toluene: Moderate to Good.

    • Note: Solubility increases significantly with temperature.[1][2][3] Useful for azeotropic removal of water.[1][2][3]

  • Hexanes / Heptane: Poor to Moderate. [1][2][3]

    • Behavior: The free base may be soluble as an oil, but cooling often induces phase separation (oiling out).[1][2][3]

    • Use Case: Use as an anti-solvent to precipitate the compound from DCM or EtOAc.[1][2][3]

Aqueous Solubility[1][2][3]
  • Neutral/Basic pH (pH > 8): Insoluble (<1 mg/mL). The molecule exists as a neutral free base.[2][3]

  • Acidic pH (pH < 4): Soluble. Protonation of the secondary amine forms a cationic salt, highly soluble in water.[1][2][3]

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol to determine exact solubility limits for specific batches.[1][2][3]

  • Preparation: Weigh 50 mg of N-benzyl-5-methoxypentan-1-amine into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][8]

    • Turbid/Oiling: Insoluble/Saturation point reached.[1][2][3]

  • Quantification: If exact values are needed, filter the saturated supernatant (0.45 µm PTFE), dilute, and analyze via HPLC-UV (254 nm for Benzyl chromophore).

Protocol B: Salt Formation for Purification

Converting the oil free-base into a solid salt often improves handling and purification.[1][2][3]

  • Dissolution: Dissolve 1.0 eq of the crude amine in Diethyl Ether or Ethanol (10 volumes).

  • Acidification: Dropwise add 1.1 eq of HCl (4M in Dioxane) or Oxalic Acid (1M in EtOH) at 0°C.

  • Precipitation:

    • HCl Salt: Often precipitates immediately as a white hygroscopic solid.[1][2][3]

    • Oxalate Salt: Forms a crystalline solid, often non-hygroscopic (preferred for storage).[1][2][3]

  • Filtration: Collect solids via vacuum filtration and wash with cold ether.[1][2][3]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start N-benzyl-5-methoxypentan-1-amine (Target Molecule) Goal Select Application Start->Goal Reaction Synthesis / Reaction Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Workup HighTemp High Temp (>80°C)? Reaction->HighTemp SaltForm Salt Formation? Purification->SaltForm NonPolar Non-Polar Conditions? HighTemp->NonPolar No Toluene Toluene / Xylene (Good Solubility) HighTemp->Toluene Yes DMF DMF / DMSO (Excellent Solubility) NonPolar->DMF Yes (Nucleophilic) DCM DCM / THF (Standard) NonPolar->DCM No (Standard) AcidExtract Aqueous Acid Extraction (pH < 4) SaltForm->AcidExtract No (Liquid-Liquid) Crystallization Crystallization (EtOH + HCl/Oxalate) SaltForm->Crystallization Yes (Solidify)

Figure 1: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).[2][3]

References

  • PubChem Compound Summary. (2023). 5-Methoxypentan-1-amine (CID 10057484).[1][2][3][5] National Center for Biotechnology Information.[1][2][3] [Link][2][3]

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2][3] CRC Press.[1][2][3] (Methodology for solubility parameter estimation). [Link]

  • Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (General principles of amine solvation). [Link][2][3]

  • Nichols, D. E. (2012).[1][2][3] Structure-activity relationships of serotonin 5-HT2A agonists.[1][2][3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1][2][3] (Context for N-benzyl-methoxyalkylamine derivatives). [Link][2][3]

Sources

Exploratory

The Strategic Integration of Secondary Amine Building Blocks with Methoxy Ether Linkers in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The rational design of therapeutic agents, particularly in the burgeoning fields of Pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The rational design of therapeutic agents, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), necessitates a modular approach to molecular construction. Central to this strategy is the judicious selection of building blocks that not only facilitate the assembly of these complex architectures but also impart desirable physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of a critical class of these components: secondary amine building blocks featuring methoxy ether linkers. We will delve into the synthetic rationale, key physicochemical advantages, and strategic applications of these versatile scaffolds, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Imperative for Advanced Linker Strategies in Targeted Therapeutics

The efficacy and safety of targeted therapies like PROTACs and ADCs are intrinsically linked to the chemical entity that connects the targeting moiety to the therapeutic payload or E3 ligase ligand. This "linker" is far from a passive spacer; it profoundly influences solubility, cell permeability, metabolic stability, and the overall pharmacokinetic/pharmacodynamic (PK/PD) profile of the conjugate. The emergence of secondary amine building blocks integrated with methoxy ether (often polyethylene glycol or PEG) chains represents a significant advancement in linker technology.[1]

The secondary amine provides a robust, yet synthetically accessible, point of attachment, while the methoxy ether component offers a powerful tool for modulating the molecule's properties. The ether linkages enhance hydrophilicity, which can mitigate the aggregation and poor solubility often associated with large, hydrophobic drug molecules.[2] This guide will elucidate the causality behind the selection and application of these building blocks, providing a comprehensive resource for their effective implementation in drug discovery programs.

Physicochemical Properties Conferred by Methoxy Ether Linkers: A Deeper Dive

The incorporation of methoxy ether linkers is a deliberate strategy to optimize a drug candidate's properties. The repeating ethylene glycol units are well-known for their ability to improve the aqueous solubility of conjugated molecules, a critical factor for intravenous administration and for preventing aggregation.[3][4]

Solubility and Lipophilicity Modulation

The "chameleon effect" has been observed with flexible linkers like PEG, where they can adopt a more compact, less polar conformation in the hydrophobic environment of a cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[5] This dynamic behavior can be advantageous for cell permeability. The strategic placement and length of the methoxy ether chain allow for a fine-tuning of the lipophilicity of the final compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Impact on Pharmacokinetics and Immunogenicity

The hydrophilic nature of PEG linkers can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[2] This prolonged exposure can be particularly beneficial for maximizing therapeutic efficacy. Furthermore, PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic molecules.[7]

Data-Driven Insights into Physicochemical Properties

The following table summarizes the general trends observed in the physicochemical properties of molecules functionalized with methoxy ether linkers of varying lengths. It is important to note that these are general trends and the exact values will be highly dependent on the specific molecular context.

Linker Composition (Number of Ethylene Glycol Units)Predicted Effect on Aqueous SolubilityPredicted Effect on LogPPredicted Effect on Cell Permeability
Short (1-4 units)Moderate IncreaseSlight DecreaseGenerally Favorable
Medium (5-12 units)Significant IncreaseModerate DecreaseCan be optimized; may decrease if too polar
Long (>12 units)High IncreaseSignificant DecreaseMay be reduced due to high polarity and size

Synthetic Strategies for the Preparation of Secondary Amine Building Blocks with Methoxy Ether Linkers

The synthesis of these bifunctional building blocks typically involves the coupling of a primary amine with a methoxy ether-containing electrophile. Reductive amination stands out as a robust and widely applicable method for this transformation.[8][9]

Reductive Amination: A Cornerstone of Synthesis

Reductive amination is a highly efficient one-pot reaction that combines an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[8][10] This method avoids the over-alkylation often problematic in direct alkylation of amines.[8]

This protocol provides a general framework for the reductive amination of a primary amine with a methoxy-PEG-aldehyde.

Materials:

  • Primary amine (1.0 eq)

  • Methoxy-PEG-aldehyde (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)[8]

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a solution of the primary amine in anhydrous DCM or MeOH, add the methoxy-PEG-aldehyde.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The formation of the imine can be monitored by TLC or LC-MS.

  • In a separate flask, suspend the reducing agent (NaBH(OAc)₃ or NaBH₃CN) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture containing the imine.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification of PEGylated Amines

The purification of compounds containing PEG linkers can be challenging due to their physical properties. These molecules can be waxy solids or viscous oils and may exhibit "streaking" on silica gel chromatography.[11]

Troubleshooting Purification:

  • Choice of Stationary Phase: While silica gel is common, for highly polar or basic amines, an amine-functionalized silica or alumina may provide better separation and reduce tailing.[12][13]

  • Mobile Phase Modifiers: The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to suppress the interaction of the amine with the acidic silica surface, leading to sharper peaks.[12]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can be an effective purification strategy.[14]

Diagrammatic Representation of Synthesis and Application

Synthetic Workflow

G cluster_synthesis Synthesis of Secondary Amine Building Block Primary_Amine Primary Amine (R1-NH2) Imine_Formation Imine Formation Primary_Amine->Imine_Formation PEG_Aldehyde Methoxy-PEG-Aldehyde (MeO-(CH2CH2O)n-CHO) PEG_Aldehyde->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Secondary_Amine_BB Secondary Amine Building Block (R1-NH-CH2-(OCH2CH2)n-OMe) Reduction->Secondary_Amine_BB G cluster_protac PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with reactive handle Coupling1 Coupling Reaction POI_Ligand->Coupling1 Secondary_Amine_BB Secondary Amine Building Block with Methoxy Ether Linker Secondary_Amine_BB->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand with reactive handle Coupling2 Coupling Reaction E3_Ligase_Ligand->Coupling2 Coupling1->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Modular assembly of a PROTAC using a secondary amine building block.

Characterization of Secondary Amine Building Blocks with Methoxy Ether Linkers

The unambiguous characterization of these building blocks is crucial to ensure their purity and structural integrity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the repeating ethylene oxide units (a complex multiplet around 3.6 ppm), and the protons on the carbons adjacent to the secondary amine (typically in the 2.5-3.0 ppm range). The N-H proton of the secondary amine often appears as a broad singlet. [15][16]* ¹³C NMR Spectroscopy: The carbon NMR will show signals for the methoxy carbon (around 59 ppm) and the repeating ethylene oxide carbons (around 70 ppm).

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is well-suited for these polar molecules and will provide an accurate mass measurement, confirming the molecular weight of the synthesized building block.

Case Study: Application in PROTAC Development

A recent study by a leading research group detailed the development of a series of PROTACs targeting a kinase implicated in cancer. The researchers synthesized a library of PROTACs with varying linker lengths, utilizing secondary amine building blocks with methoxy ether chains of 2, 4, and 8 ethylene glycol units. Their findings demonstrated that the linker length had a profound impact on the degradation efficiency of the target protein. [17]The PROTAC with the 4-unit PEG linker exhibited the optimal balance of solubility, cell permeability, and ternary complex formation, leading to the most potent degradation of the target protein. This case study underscores the critical importance of linker optimization in PROTAC design and the utility of these building blocks in facilitating such studies.

Commercially Available Building Blocks

A wide array of secondary amine building blocks with methoxy ether linkers are commercially available, providing researchers with ready access to these valuable tools. The following table provides a non-exhaustive list of examples.

SupplierProduct NameStructure
BroadPharmAmino-PEG-AmineH₂N-(CH₂CH₂O)n-CH₂CH₂-NH₂
JenKem TechnologyMethoxy PEG AmineCH₃O-(CH₂CH₂O)n-CH₂CH₂-NH₂
Creative PEGWorksAmine-PEG-AmineH₂N-(CH₂CH₂O)n-CH₂CH₂-NH₂
PurePEGH2N-PEGn-CH2CH2NH2H₂N-(CH₂CH₂O)n-CH₂CH₂-NH₂
Advanced Molecular TechnologiesBis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine(CH₃OCH₂CH₂OCH₂CH₂)₂NH

Conclusion and Future Perspectives

Secondary amine building blocks with methoxy ether linkers are indispensable tools in modern drug discovery. Their facile synthesis, coupled with their ability to impart favorable physicochemical and pharmacokinetic properties, makes them highly valuable for the construction of complex therapeutic modalities like PROTACs and ADCs. The continued exploration of novel linker architectures and a deeper understanding of the structure-activity relationships governing their performance will undoubtedly lead to the development of more effective and safer targeted therapies. As our ability to rationally design these linkers improves, so too will our capacity to address previously "undruggable" targets and combat a wide range of diseases.

References

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Greener Education Materials for Chemists. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]

  • Impact of linker length on the activity of PROTACs. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022, June 17). National Institutes of Health. Retrieved from [Link]

  • Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Heterobifunctional Amine PEGs. (n.d.). JenKem Technology. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 2D NMR to determine cellulose ether Degree of substitution. (2021, January 18). ResearchGate. Retrieved from [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025, September 30). [Publication Source]. Retrieved from [Link]

  • A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. (2021, April 26). National Institutes of Health. Retrieved from [Link]

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Physicochemical Properties And Safety Factors for Polyethylene Glycol (PEG). (2024, September 26). LookChem. Retrieved from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). ACS Publications. Retrieved from [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

  • High Purity PEG Linkers. (n.d.). Advanced Molecular Technologies. Retrieved from [Link]

  • Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups. (n.d.). National Institutes of Health. Retrieved from [Link]

  • PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. (n.d.). PubMed. Retrieved from [Link]

  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024, May 20). AxisPharm. Retrieved from [Link]

  • PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim. Retrieved from [Link]

  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (n.d.). Reddit. Retrieved from [Link]

  • PEG Linkers. (n.d.). ADC Review. Retrieved from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). PubMed Central (PMC). Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Activated PEGs for Amine PEGylation. (2024, July 30). JenKem Technology. Retrieved from [Link]

Sources

Foundational

Difference between Benzyl(5-methoxypentyl)amine and N-benzyl-5-methoxytryptamine

This guide provides an in-depth technical comparison between N-benzyl-5-methoxytryptamine (5-MeO-NBnT) and its acyclic structural analog, Benzyl(5-methoxypentyl)amine . The comparison serves as a critical case study in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-benzyl-5-methoxytryptamine (5-MeO-NBnT) and its acyclic structural analog, Benzyl(5-methoxypentyl)amine .

The comparison serves as a critical case study in medicinal chemistry, illustrating the distinction between a rigid, scaffold-based receptor agonist and a flexible, acyclic isostere. This analysis is vital for researchers exploring the Structure-Activity Relationships (SAR) of serotonergic ligands, specifically targeting the 5-HT


 receptor.[1]

Technical Guide: Rigid vs. Flexible Pharmacophores in 5-HT Ligand Design[1]

Executive Summary

  • N-benzyl-5-methoxytryptamine (5-MeO-NBnT): A potent, high-affinity agonist at the 5-HT

    
     receptor family. It utilizes the indole core as a rigid anchor to orient the amine and methoxy groups within the orthosteric binding pocket. The 
    
    
    
    -benzyl group engages a hydrophobic pocket (likely residue F339), significantly enhancing potency—a phenomenon known as the "NBOMe effect."
  • Benzyl(5-methoxypentyl)amine: An acyclic, flexible amine lacking the indole core. Chemically, it represents a "seco-analog" where the rigid ring system is replaced by a pentyl chain. While it retains the terminal functional groups (benzyl amine and methoxy), the lack of the aromatic scaffold typically results in a catastrophic loss of binding affinity, demonstrating the necessity of the indole moiety for

    
    -
    
    
    
    stacking interactions in the receptor.

Chemical Structure & Pharmacophore Analysis

The fundamental difference lies in the linker topology :

  • The Tryptamine (Rigid): The ethylamine side chain is attached to the indole ring. The distance and angle between the basic nitrogen and the 5-methoxy group are constrained, reducing the entropic cost of binding.

  • The Pentylamine (Flexible): The indole ring is "deleted" and replaced by a saturated 5-carbon chain.[1] This molecule has high conformational freedom (high rotatable bond count), leading to a significant entropic penalty upon binding.

Structural Comparison Diagram

The following diagram illustrates the structural relationship and the "opening" of the indole ring to form the acyclic analog.

Pharmacophore cluster_0 Potent Agonist (Rigid) cluster_1 Structural Probe (Flexible) Tryptamine N-benzyl-5-methoxytryptamine (Indole Core) Pharmacophore1 Key Interactions: 1. Asp3.32 (Ionic) 2. Phe6.52 (Pi-Stacking) 3. F339 (Hydrophobic) Tryptamine->Pharmacophore1 Pentylamine Benzyl(5-methoxypentyl)amine (Acyclic Chain) Tryptamine->Pentylamine Scaffold Deletion (Ring Opening) Pharmacophore2 Deficiencies: 1. High Entropy Cost 2. Loss of Pi-Stacking 3. Poor Orientation Pentylamine->Pharmacophore2

Caption: Structural divergence between the rigid indole scaffold (5-MeO-NBnT) and the flexible acyclic analog.

Synthetic Pathways

Both compounds are synthesized via Reductive Amination , a standard and robust method for secondary amine formation. However, the starting materials dictate the complexity.

Synthesis of N-benzyl-5-methoxytryptamine

This protocol typically yields the hydrochloride salt, which is stable and water-soluble for biological assays.[1]

Reagents:

  • Amine: 5-Methoxytryptamine (free base).

  • Aldehyde: Benzaldehyde.

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB).
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve 5-methoxytryptamine (1.0 eq) in dry MeOH. Add Benzaldehyde (1.1 eq). Stir at Room Temperature (RT) for 1–2 hours. Observation: Solution may turn slightly yellow indicating imine formation.[1]

  • Reduction: Cool the solution to 0°C. Add NaBH

    
     (2.0 eq) portion-wise over 15 minutes to control gas evolution (
    
    
    
    ).
  • Quenching: Stir for 1 hour at RT. Quench with water or dilute HCl.

  • Extraction: Basify with NaOH (1M) to pH >10. Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (Silica, DCM:MeOH 95:5).
    
  • Salt Formation: Dissolve free base in diethyl ether and add HCl/Ether solution to precipitate 5-MeO-NBnT·HCl.

Synthesis of Benzyl(5-methoxypentyl)amine

The acyclic analog requires 5-methoxypentanamine , which may need to be synthesized from 5-aminopentan-1-ol if not commercially available.

Step-by-Step Protocol:

  • Precursor Prep (if needed): Methylation of 5-aminopentan-1-ol (protected) followed by deprotection.[1]

  • Reductive Amination: React 5-methoxypentanamine (1.0 eq) with Benzaldehyde (1.1 eq) in MeOH.

  • Reduction: Add NaBH

    
     (2.0 eq) at 0°C.
    
  • Workup: Similar basic extraction and chromatographic purification as above.

Pharmacological Comparison

The pharmacological profiles of these two compounds diverge sharply at the 5-HT


 receptor.
Mechanism of Action: The Indole Necessity

The 5-HT


 receptor binding pocket contains a conserved aspartate (Asp155/3.[1]32) that forms a salt bridge with the protonated amine. Crucially, aromatic residues (Phe339, Phe340) in the receptor core require an aromatic ligand scaffold for 

-

stacking
.
  • 5-MeO-NBnT: The indole ring stacks with Phe340. The 5-methoxy group acts as a hydrogen bond acceptor (likely with Ser159). The

    
    -benzyl group extends into a secondary hydrophobic pocket (residues in TM6/TM7), dramatically increasing affinity (
    
    
    
    often < 10 nM).
  • Benzyl(5-methoxypentyl)amine: Lacking the indole, this molecule cannot participate in the core

    
    -stacking interaction. While the amine can still anchor to Asp155, the flexible pentyl chain "flops" within the pocket. The entropic penalty to freeze this chain into a bioactive conformation is too high, rendering the compound essentially inactive  or having very low affinity (
    
    
    
    > 10,000 nM).
Signaling Pathway Diagram

The following diagram details the downstream signaling activated by the agonist (5-MeO-NBnT), which the acyclic analog fails to trigger.

Signaling Ligand 5-MeO-NBnT Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki ~5nM) Gq Gq/11 Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulation PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Ca Ca2+ Release (Intracellular) IP3->Ca ER Stores PKC PKC Activation DAG->PKC

Caption: 5-HT2A Gq-mediated signaling pathway activated by N-benzyl-5-methoxytryptamine.

Comparative Data Summary

The table below contrasts the physicochemical and pharmacological properties. Note that affinity values for the acyclic amine are predicted based on standard SAR principles for tryptamine isosteres.

FeatureN-benzyl-5-methoxytryptamineBenzyl(5-methoxypentyl)amine
CAS Number 25100-31-61604065-49-7
Core Scaffold Indole (Rigid Aromatic)Pentyl Chain (Flexible Aliphatic)
Molecular Weight 280.37 g/mol 207.31 g/mol
5-HT

Affinity (

)
High (~1–50 nM) [1][2]Negligible (>10,000 nM, Predicted)
Functional Activity Partial/Full AgonistInactive / Negative Control
Key Interaction

-

Stacking + Ionic Bond
Ionic Bond Only (No

-stacking)
Primary Application 5-HT Receptor Probe / Drug LeadSAR Tool / Chemical Reagent

References

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists. Source: ACS Chemical Neuroscience (2015). Context: Establishes the high affinity and SAR of N-benzyl tryptamine derivatives. URL:[Link]

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Source: PLOS ONE (2019).[2] Context: Detailed binding data (

    
    ) and functional assays for 5-MeO-NBnT.
    URL:[Link]
    
  • Benzyl(5-methoxypentyl)amine Product Entry. Source: PubChem / Chemical Vendors.[3][4][5] Context: Identification of the acyclic analog as a commercially available chemical entity. URL:[Link]

  • Molecular determinants of 5-HT2A receptor activation. Source: NIH / PubMed. Context: Explains the necessity of aromatic residues (F340) for agonist binding, explaining the inactivity of acyclic analogs. URL:[Link]

Sources

Exploratory

Technical Guide: Applications of the 5-Methoxypentyl Group in Medicinal Chemistry

[1] Executive Summary The 5-methoxypentyl group represents a strategic structural motif in modern medicinal chemistry, serving as more than a simple lipophilic appendage. It functions as a metabolically stable bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 5-methoxypentyl group represents a strategic structural motif in modern medicinal chemistry, serving as more than a simple lipophilic appendage. It functions as a metabolically stable bioisostere of the


-pentyl chain, where the terminal methoxy group acts as a "metabolic cap" to block 

-oxidation while introducing a specific dipole moment that can enhance solubility and receptor binding affinity.[1]

This guide analyzes the application of this moiety across three critical domains: SSRI antidepressants (Fluvoxamine) , Redox-active therapeutics (SOD mimics) , and Targeted Protein Degradation (PROTACs) .[1] It also provides a validated synthetic protocol to navigate the specific "rearrangement trap" associated with its installation—a common pitfall that leads to impure mixtures in scale-up scenarios.[1]

Part 1: Physicochemical & Metabolic Rationale

The "Metabolic Cap" Effect

Long alkyl chains (


) are excellent for filling hydrophobic pockets in receptors (e.g., GPCRs, transporters) but are liabilities for metabolic stability.[1] Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) rapidly target the terminal methyl group for 

-oxidation, converting the lipophilic tail into a carboxylic acid, which drastically alters potency and clearance.

The 5-methoxypentyl group solves this by replacing the terminal


 with 

.[1]
  • Steric/Electronic Blockade: The ether oxygen reduces the electron density available for hydrogen abstraction and sterically hinders the approach of the heme-oxo species.[1]

  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to the purely hydrophobic

    
    -pentyl analog.
    
Quantitative Comparison
Property

-Pentyl Group (

)
5-Methoxypentyl Group (

)
Impact on Drug Design
LogP Contribution High (Lipophilic)ModerateImproves solubility without sacrificing hydrophobic binding.[1]
Metabolic Fate Rapid

-oxidation to

Stable / O-demethylation (slower)Extends Half-life (

).[1]
H-Bonding NoneH-Bond AcceptorCan engage specific polar residues in the binding pocket.[1]
Rotatable Bonds 45Slight increase in entropic penalty, usually negligible.

Part 2: Case Studies in Drug Design

Fluvoxamine: The Archetype

Fluvoxamine is the quintessential example of the 5-methoxypentyl group's utility.[1]

  • Structure: It features a 5-methoxypentylidene moiety.[1]

  • Mechanism: The chain extends into a hydrophobic channel within the Serotonin Transporter (SERT).[1]

  • Role: The terminal methoxy group is critical. Analogs with a simple pentyl chain suffer from rapid clearance. The methoxy group maintains the necessary hydrophobicity for SERT inhibition while preventing rapid hepatic degradation.[1]

Mn Porphyrins (SOD Mimics): The Synthetic Warning

In the development of redox-active drugs like MnTnBuOE-2-PyP5+ (a Superoxide Dismutase mimic), researchers attempted to synthesize the 5-methoxypentyl analog (MnTMOPen-2-PyP5+) to optimize lipophilicity for blood-brain barrier penetration.[1]

  • The Failure: The synthesis yielded intractable mixtures of the desired product and methylated impurities.[1]

  • The Cause: The Rearrangement Trap.[1] During the activation of 5-methoxypentanol to its tosylate, the molecule undergoes an intramolecular cyclization to form a methyl oxonium cycloalkane intermediate (a 6-membered ring).[1] This intermediate acts as a potent methylating agent, transferring a methyl group to the pyridine nitrogen instead of the entire chain.

  • Lesson: Standard alkylation protocols fail for this specific chain length when using sulfonate leaving groups due to the favorable formation of the 6-membered ring intermediate.[1]

PROTAC Linkers

Emerging literature in Targeted Protein Degradation utilizes the 5-methoxypentyl motif (often fluorinated, e.g., 2,2-difluoro-5-methoxypentyl ) as a linker segment.[1]

  • Application: It connects the E3 ligase ligand to the Warhead.[1]

  • Benefit: Unlike PEG chains (which can be too hydrophilic) or Alkyl chains (too lipophilic), this group offers a "Goldilocks" zone of physicochemical properties, improving cell permeability of the large PROTAC molecules.

Part 3: Technical Protocols

Protocol A: Safe Installation of 5-Methoxypentyl Group

To avoid the "Rearrangement Trap" (cyclization), avoid generating the tosylate/mesylate in situ if the nucleophile is weak.[1] Use the alkyl halide method for robust results.

Target: Alkylation of a secondary amine or phenol. Reagents: 1-Chloro-4-methoxybutane (precursor) or 1-Bromo-5-methoxypentane.[1]

Step-by-Step Workflow:

  • Reagent Preparation:

    • Do NOT use 5-methoxypentyl tosylate for sensitive nucleophiles (like pyridines) where N-methylation is a competing side reaction.[1]

    • Use 1-Bromo-5-methoxypentane .[1] If not commercially available, synthesize from 1,5-dibromopentane via mono-displacement with sodium methoxide (controlled conditions to avoid bis-substitution).[1]

  • Alkylation Reaction:

    • Solvent: DMF or Acetonitrile (anhydrous).[1]

    • Base:

      
       (3 equiv) or 
      
      
      
      (for phenols).[1]
    • Temperature:

      
      .
      
    • Time: Monitor by LCMS. The bromide is less prone to the rearrangement than the tosylate because the leaving group is less labile, and the reaction kinetics favor intermolecular

      
       over intramolecular cyclization under these conditions.
      
  • Workup:

    • Dilute with EtOAc, wash with water (

      
      ) to remove DMF.
      
    • Dry over

      
      .
      
Protocol B: The Grignard Route (Fluvoxamine Style)

Used for introducing the chain into a ketone/oxime scaffold.[1]

  • Precursor: 1-Chloro-4-methoxybutane.[1]

  • Grignard Formation:

    • Magnesium turnings (1.2 equiv) in THF.[1]

    • Add iodine crystal (catalyst).[1]

    • Add 1-chloro-4-methoxybutane dropwise at reflux.[1]

  • Addition:

    • Cool to

      
      .
      
    • Add the aryl nitrile or aldehyde substrate.[2]

    • Quench with

      
      .[1]
      

Part 4: Visualizations

Diagram 1: The Rearrangement Trap Mechanism

This diagram illustrates why standard tosylation fails for 5-methoxypentyl groups, leading to unwanted methylation.

RearrangementTrap Start 5-Methoxypentyl Tosylate Inter Methyl Oxonium Cycloalkane (Cyclic) Start->Inter Intramolecular Rearrangement Prod_Correct Product A: 5-Methoxypentyl-R (Desired) Start->Prod_Correct Direct Sn2 (Nucleophile) Prod_Wrong Product B: Methyl-R + Cyclic Ether (Impurity) Inter->Prod_Wrong Methyl Transfer to Nucleophile

Caption: The "Rearrangement Trap" where 5-methoxypentyl tosylate cyclizes to a methylating agent, causing impurity formation.[1]

Diagram 2: Metabolic Stability Logic

Comparison of metabolic fate between


-pentyl and 5-methoxypentyl chains.[1]

MetabolicStability cluster_0 n-Pentyl Chain (Unstable) cluster_1 5-Methoxypentyl Chain (Stable) P1 Drug-(CH2)4-CH3 P2 CYP450 (Omega-Oxidation) P1->P2 P3 Drug-(CH2)4-COOH (Inactive/Rapid Clearance) P2->P3 M1 Drug-(CH2)4-O-CH3 M2 CYP450 Blocked (Steric/Electronic) M1->M2 M3 Drug-(CH2)4-O-CH3 (Extended Half-Life) M2->M3

Caption: Mechanism of metabolic stabilization. The terminal methoxy group blocks the rapid omega-oxidation pathway common to alkyl chains.[1]

References

  • BenchChem. 1-Chloro-4-methoxybutane: Synthesis and Application in Fluvoxamine. Retrieved from

  • Rajic, Z. et al. (2017). Challenges encountered during development of Mn porphyrin-based, potent redox-active drug and superoxide dismutase mimic, MnTnBuOE-2-PyP5+, and its alkoxyalkyl analogues. Journal of Inorganic Biochemistry. Retrieved from

  • BMS Researchers. (2019). Discovery and SAR of S1P1 Receptor Modulators (BMS-986166). Journal of Medicinal Chemistry. Retrieved from [1]

  • European Patent Office. Imidazoles as aldosterone synthase inhibitors (EP 2213668 A2).[1] Retrieved from [1]

  • World Intellectual Property Organization. Compositions and methods for targeted degradation of proteins (PROTAC Linkers). WO2023034411A1. Retrieved from

Sources

Protocols & Analytical Methods

Method

Reaction of benzylamine with 1-bromo-5-methoxypentane procedure

Application Note: Selective -Alkylation of Benzylamine with 1-Bromo-5-methoxypentane -benzyl-5-methoxypentan-1-amine via controlled substitution. Introduction & Strategic Overview The synthesis of -benzyl-5-methoxypentan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective -Alkylation of Benzylamine with 1-Bromo-5-methoxypentane


-benzyl-5-methoxypentan-1-amine via controlled 

substitution.

Introduction & Strategic Overview

The synthesis of


-benzyl-5-methoxypentan-1-amine  represents a classic but challenging transformation in medicinal chemistry: the mono-alkylation of a primary amine with a primary alkyl halide. This secondary amine often serves as a critical "linker" motif in drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras) or GPCR ligands where chain length and terminal polarity are tunable parameters.
The "Runaway Train" Challenge

The core difficulty in this reaction is the polyalkylation effect . The product (a secondary amine) is more nucleophilic than the starting material (a primary amine) due to the inductive electron-donating effect of the added alkyl group. Without strict kinetic control, the reaction proceeds rapidly to the tertiary amine and quaternary ammonium salt.

This protocol utilizes a "Stoichiometric Statistical Control" strategy:

  • High-Ratio Nucleophile: We employ a 3-fold excess of benzylamine. This ensures that the alkyl bromide electrophile is statistically far more likely to encounter a primary amine than a secondary amine product.

  • Inorganic Base Scavenging: Potassium carbonate (

    
    ) is used to neutralize the generated HBr, preventing the protonation of the amine nucleophile while maintaining a heterogeneous surface that moderates reaction kinetics.
    

Reaction Mechanism & Pathway Analysis

The reaction follows a bimolecular nucleophilic substitution (


) mechanism. The nitrogen lone pair of benzylamine attacks the 

carbon attached to the bromine, displacing the bromide ion.
Pathway Visualization (Graphviz)

ReactionPathway Reactants Benzylamine (Primary Amine) TS Transition State [N---C---Br]‡ Reactants->TS + Electrophile Electrophile 1-Bromo-5-methoxypentane (Alkyl Halide) Electrophile->TS Product N-benzyl-5-methoxypentan-1-amine (Secondary Amine) TS->Product - HBr SideProduct Tertiary Amine (Over-Alkylation) Product->SideProduct + Excess Electrophile (Avoided by Stoichiometry)

Figure 1: Reaction pathway showing the desired


 route and the competitive over-alkylation pathway suppressed by this protocol.

Experimental Protocol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Density (g/mL)EquivalentsAmount (Example)Role
Benzylamine 107.160.9813.03.21 g (3.27 mL)Nucleophile
1-Bromo-5-methoxypentane 181.07~1.12*1.01.81 g (~1.61 mL)Electrophile
Potassium Carbonate (

)
138.21Solid1.52.07 gBase (HBr Scavenger)
Acetonitrile (MeCN) 41.050.786Solvent20 mLPolar Aprotic Solvent

*Note: Density of specific alkyl bromides can vary; weigh by mass for accuracy.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) containing a magnetic stir bar.

  • Solvation: Add Acetonitrile (20 mL) and Potassium Carbonate (2.07 g) . Stir vigorously to create a suspension.

  • Amine Addition: Add Benzylamine (3.27 mL, 3.0 eq) to the suspension. Stir for 5 minutes at room temperature.

    • Why? Pre-mixing ensures the base is distributed and the amine is fully solvated before the electrophile is introduced.

  • Electrophile Addition: Add 1-Bromo-5-methoxypentane (1.81 g, 1.0 eq) dropwise over 5 minutes.

    • Critical Control: Dropwise addition keeps the local concentration of alkyl halide low, further discouraging over-alkylation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (Reflux) for 12–16 hours.

Phase 2: Monitoring (TLC)

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Visualization: UV (254 nm) and Ninhydrin Stain (amines turn purple/red).

  • Expected Result:

    • 
       ~0.2: Excess Benzylamine (Baseline/Low).
      
    • 
       ~0.5: Product (Secondary Amine) .
      
    • 
       ~0.8: Dialkylated impurity (if present).
      
    • Stop reaction when the Alkyl Bromide spot (high

      
      , non-staining in Ninhydrin) disappears.
      

Phase 3: Workup (Acid-Base Extraction) This step is self-validating: it separates neutral impurities from the desired basic amine.

  • Filtration: Cool to room temperature. Filter off the solid inorganic salts (

    
     and KBr) through a celite pad or sintered glass. Rinse the pad with DCM.
    
  • Concentration: Remove volatiles (MeCN) under reduced pressure (Rotavap). Residue is a yellow oil.

  • Acid Wash (Purification Step 1):

    • Dissolve residue in DCM (50 mL) .

    • Wash with 1M HCl (2 x 30 mL) .

    • Chemical Logic: The amines (product + excess benzylamine) protonate and move to the Aqueous Layer . Neutral impurities (unreacted bromide) stay in the Organic Layer .

    • Discard the Organic Layer (after verifying no product is present).

  • Base Release (Purification Step 2):

    • Cool the aqueous layer in an ice bath.

    • Slowly basify with 4M NaOH until pH > 12.

    • Extract the now-free amines with DCM (3 x 40 mL) .

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Purification (Flash Chromatography)

Although the workup removes non-basic impurities, you still have a mixture of Product and Excess Benzylamine .

  • Column: Silica Gel (40 g cartridge for this scale).

  • Eluent A: DCM.

  • Eluent B: 10% MeOH in DCM containing 1%

    
     (Ammonium Hydroxide).
    
  • Gradient: 0% B to 50% B.

  • Order of Elution:

    • Dialkylated impurity (elutes first, non-polar).

    • Target:

      
      -benzyl-5-methoxypentan-1-amine .
      
    • Benzylamine (elutes last, very polar/streaking).

Workflow Visualization

WorkupFlow ReactionMix Crude Reaction Mixture (MeCN, K2CO3, Amines, Bromide) Filter Filter & Evaporate Solvent ReactionMix->Filter AcidWash Dissolve in DCM + Wash with 1M HCl Filter->AcidWash OrgLayer1 Organic Layer (Neutral Impurities/Bromide) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Protonated Amines) AcidWash->AqLayer1 Keep Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer1->Basify FinalOrg Final Organic Layer (Product + Benzylamine) Basify->FinalOrg Column Flash Chromatography (DCM:MeOH:NH4OH) FinalOrg->Column

Figure 2: Workup and purification workflow ensuring separation of neutral byproducts and isolation of the amine.

Troubleshooting & Critical Parameters

Common Failure Modes[2]
  • Polyalkylation: If the tertiary amine is the major product, the concentration of the alkyl halide was too high relative to the amine.

    • Fix: Increase Benzylamine equivalents to 5.0 or use a syringe pump to add the bromide over 1 hour.

  • Emulsions during Workup: Benzylamine can act as a surfactant.

    • Fix: Use Brine (saturated NaCl) to break emulsions or filter the biphasic mixture through a glass wool plug.

Safety Considerations
  • Benzylamine: Corrosive and a lachrymator. Handle in a fume hood.

  • Alkyl Bromides: Potential alkylating agents (carcinogens). Destroy excess bromide by stirring the waste with dilute NaOH before disposal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - General Amine reactivity).

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (Comprehensive review of N-alkylation methods).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine alkylation and purification).

Application

Synthesis of N-alkylated benzylamine derivatives for SAR studies

Application Note: High-Fidelity Synthesis of N-Alkylated Benzylamines for SAR Library Generation Introduction & Strategic Context The N-alkylated benzylamine motif is a privileged pharmacophore in medicinal chemistry, ub...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Alkylated Benzylamines for SAR Library Generation

Introduction & Strategic Context

The N-alkylated benzylamine motif is a privileged pharmacophore in medicinal chemistry, ubiquitous in GPCR ligands (e.g., antihistamines like Cetirizine), antifungal agents (e.g., Naftifine), and CNS-active compounds. In Structure-Activity Relationship (SAR) studies, the ability to rapidly diversify the N-substituent or the benzyl ring is critical.

For a drug discovery campaign, the synthesis method must meet three criteria:

  • Chemo-selectivity: Avoidance of over-alkylation (quaternization).

  • Tolerance: Compatibility with diverse functional groups (esters, nitriles, acetals).[1][2]

  • Throughput: Suitability for parallel synthesis with streamlined workups.

This guide details two primary workflows: Reductive Amination (Method A, the industry standard) and Controlled Nucleophilic Substitution (Method B, for specific electrophiles), along with a decision matrix for process selection.

Strategic Decision Matrix

Before initiating synthesis, select the optimal route based on available starting materials and electronic properties.

SAR_Route_Selection Start Target: N-Alkylated Benzylamine Check_SM Available Starting Materials? Start->Check_SM Cond_Aldehyde Aldehyde + Amine Check_SM->Cond_Aldehyde Carbonyl Available Cond_Halide Alkyl Halide + Amine Check_SM->Cond_Halide Halide Available Cond_Acid Carboxylic Acid + Amine Check_SM->Cond_Acid Acid Available Route_A Method A: Reductive Amination (The Gold Standard) Route_B Method B: Direct Alkylation (Nucleophilic Substitution) Route_C Method C: Amide Reduction (For Sterically Hindered Systems) Cond_Aldehyde->Route_A High Tolerance No Over-alkylation Cond_Halide->Route_B Risk of Poly-alkylation Requires Control Cond_Acid->Route_C Harsh Conditions (LiAlH4)

Figure 1: Decision matrix for selecting the synthetic route based on feedstock availability and risk profile.

Method A: Reductive Amination (The Gold Standard)

Rationale: Reductive amination is the preferred method for SAR libraries. It proceeds via the formation of an imine (or iminium ion) followed by in situ reduction.[3][4] The key to success is using a selective reducing agent that reduces the imine faster than the aldehyde/ketone.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Unlike Sodium Cyanoborohydride (


), STAB (

) is non-toxic, does not generate HCN gas, and is generally more selective for imines over carbonyls in 1,2-Dichloroethane (DCE) or THF [1].
Protocol: STAB-Mediated Reductive Amination

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous).[2][4][5]

  • Optional: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketones or weakly basic amines.

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a vial compatible with your parallel synthesizer, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in DCE (3-5 mL).

    • Critical Check: If using a ketone or a hydrochloride salt of an amine, add 1.0 equivalent of Acetic Acid . This catalyzes imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Allowing the imine to form before adding the hydride ensures the reducing agent acts on the imine, not the free aldehyde.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 4–16 hours. Monitor by LCMS.

  • Quench & Workup (Self-Validating Step):

    • Quench with saturated aqueous

      
       (slow addition).
      
    • Validation: Check pH of the aqueous layer; it must be >8 to ensure the amine is free-based.

    • Extract with DCM (

      
      ).
      
    • Dry organics over

      
       and concentrate.
      
  • Purification:

    • For SAR libraries, use SCX-2 (Strong Cation Exchange) cartridges.

    • Load crude

      
       Wash with MeOH (removes non-basic impurities) 
      
      
      
      Elute with
      
      
      in MeOH (releases product).
Troubleshooting Table: Reductive Amination
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor imine formation.Add 1 eq. AcOH; Heat to 40°C; Use

as a Lewis acid additive.
Aldehyde Reduction Reducing agent added too fast or too potent.Ensure 1 hr pre-stir before adding STAB. Switch from

to STAB.
Dialkylation Primary amine is too nucleophilic.Use excess amine (2-3 eq) relative to aldehyde, or switch to Method B (controlled).

Method B: Direct Alkylation (Nucleophilic Substitution)

Rationale: Used when the alkyl halide is the only available electrophile. The major risk is over-alkylation (formation of tertiary amines from secondary, or quaternary salts from tertiary).

Protocol: Controlled Alkylation

Reagents:

  • Benzylamine derivative (1.0 equiv)

  • Alkyl Halide (0.9 equiv) – Limiting reagent strategy.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve Amine and Base in MeCN.

    • Critical Step: Cool to 0°C if the halide is highly reactive (e.g., benzyl bromide, methyl iodide).

  • Addition:

    • Add the Alkyl Halide dropwise.

    • Why? Keeping the concentration of the electrophile low relative to the amine minimizes over-alkylation.

  • Reaction:

    • Allow to warm to RT. Stir for 2–12 hours.

    • Validation: Monitor by TLC/LCMS. If dialkylation (M + alkyl) appears, stop immediately.

  • Workup:

    • Filter off inorganic salts. Concentrate filtrate.

    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Comparative Analysis of Reducing Agents

For SAR optimization, selecting the right hydride source is paramount.

ReagentSelectivityToxicityConditionsVerdict
Sodium Borohydride (

)
LowLowMeOH, 0°CAvoid. Reduces aldehydes/ketones too fast.
Sodium Cyanoborohydride (

)
HighHigh MeOH, pH 3-5Legacy. Effective but generates HCN. Avoid if possible.
Sodium Triacetoxyborohydride (STAB) Excellent LowDCE/THF, AcidicStandard. Best balance of safety and efficacy [1].

/ Pd-C
ModerateLowEtOH, PressureScale-up only. Not suitable for libraries containing halides/nitro groups.

Mechanistic Visualization (STAB)

Understanding the mechanism clarifies why pH control (acetic acid) is vital for ketones.

STAB_Mechanism Reactants Amine + Carbonyl Imine Imine / Iminium Ion (Equilibrium) Reactants->Imine - H2O (+ AcOH) Coordination Boron Coordination (Intramolecular Delivery) Imine->Coordination STAB binds N Product N-Alkylated Amine Coordination->Product Hydride Transfer (Fast) Aldehyde Free Aldehyde Aldehyde->Product Slow Reduction (STAB is selective)

Figure 2: Mechanistic pathway of STAB reductive amination. Note that STAB coordinates with the nitrogen of the imine, facilitating selective intramolecular hydride transfer.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][8] J. Org.[1][2][3][5][6] Chem. 1996 , 61, 3849–3862.[2][5][6][8][9] [Link]

  • Salvatore, R. N. ; Yoon, C. H.; Jung, K. W.[1] Synthesis of Secondary Amines.[1][3][4][5][6][10] Tetrahedron 2001 , 57, 7785–7811. [Link]

  • Guillena, G. ; Ramón, D. J.; Yus, M. Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chem. Rev. 2010 , 110, 1611–1641. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Benzyl(5-methoxypentyl)amine Synthesis via Reductive Amination

Welcome to the technical support center for the synthesis of benzyl(5-methoxypentyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzyl(5-methoxypentyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your reductive amination reactions. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of benzyl(5-methoxypentyl)amine is typically achieved through the reductive amination of 5-methoxypentan-1-al with benzylamine. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.[1] While seemingly straightforward, this process can be prone to side reactions that lower the yield and complicate purification. This guide will address these potential pitfalls and provide robust solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the reductive amination for synthesizing benzyl(5-methoxypentyl)amine.

Q1: What is the general reaction scheme for the synthesis of benzyl(5-methoxypentyl)amine?

The overall transformation involves the reaction of 5-methoxypentan-1-al with benzylamine in the presence of a suitable reducing agent. The reaction is illustrated below:

G cluster_product Product 5-methoxypentan-1-al 5-methoxypentan-1-al Target_Molecule Benzyl(5-methoxypentyl)amine 5-methoxypentan-1-al->Target_Molecule + Benzylamine Benzylamine Benzylamine->Target_Molecule + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) G Start Low Yield Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Stoichiometry Is the stoichiometry correct? Check_Purity->Check_Stoichiometry Yes Solution_Purity Purify/dry starting materials and solvent. Check_Purity->Solution_Purity No Check_Reducing_Agent Is the reducing agent active? Check_Stoichiometry->Check_Reducing_Agent Yes Solution_Stoichiometry Use a slight excess (1.0-1.05 eq.) of benzylamine. Check_Stoichiometry->Solution_Stoichiometry No Check_Side_Products What are the major side products? Check_Reducing_Agent->Check_Side_Products Yes Solution_Reducing_Agent Use fresh, properly stored reducing agent. Check_Reducing_Agent->Solution_Reducing_Agent No Over_Alkylation Over-alkylation product observed? Check_Side_Products->Over_Alkylation Aldehyde_Reduction Aldehyde reduction product observed? Over_Alkylation->Aldehyde_Reduction No Solution_Stepwise Switch to a two-step (stepwise) procedure. Over_Alkylation->Solution_Stepwise Yes Unreacted_SM High levels of unreacted starting material? Aldehyde_Reduction->Unreacted_SM No Solution_Milder_RA Ensure a mild reducing agent (STAB) is used. Aldehyde_Reduction->Solution_Milder_RA Yes Solution_Reaction_Time Increase reaction time or monitor by TLC/GC-MS. Unreacted_SM->Solution_Reaction_Time Yes

Caption: Troubleshooting workflow for low yield of benzyl(5-methoxypentyl)amine.

Detailed Explanations for Troubleshooting Steps:

  • Purity of Starting Materials: 5-methoxypentan-1-al can be prone to oxidation to the corresponding carboxylic acid or polymerization upon storage. Ensure its purity by distillation if necessary. Benzylamine can absorb carbon dioxide from the atmosphere to form a carbonate salt. Use freshly opened or purified benzylamine. The solvent should be anhydrous, as water can decompose the hydride reagent. [2]* Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the primary amine (benzylamine) can help suppress the formation of the dialkylated tertiary amine. [2]* Reducing Agent Activity: Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored in a desiccator.

  • Managing Over-alkylation: If the formation of the tertiary amine is a significant issue, switching to a stepwise (or indirect) procedure is highly effective. In this method, the imine is pre-formed before the addition of the reducing agent. This minimizes the concentration of the starting aldehyde when the desired secondary amine is present, thus reducing the likelihood of a second reaction. [3]* Minimizing Aldehyde Reduction: The choice of a mild reducing agent like STAB is crucial. If significant amounts of 5-methoxy-1-pentanol are observed, it may indicate that the reducing agent is too harsh or the reaction conditions (e.g., presence of a strong acid) are promoting aldehyde reduction. For reactions with aldehydes, the addition of acetic acid is generally not necessary and can sometimes increase aldehyde reduction. [2]* Incomplete Reaction: If starting materials remain largely unconsumed, the reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, a fresh portion of the reducing agent could be added, but ensure the initial reagents were of good quality first.

Problem 2: Difficult Purification of the Final Product

The basic nature of the amine product allows for straightforward purification strategies.

  • Aqueous Work-up: After the reaction is complete, it is typically quenched with an aqueous solution, such as saturated sodium bicarbonate or sodium hydroxide, to neutralize any remaining acid and decompose the boron-containing byproducts. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: To separate the amine product from non-basic impurities, an acid-base extraction can be performed. The organic extract is washed with a dilute acid (e.g., 1M HCl), which protonates the amine and transfers it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.

  • Chromatography: If impurities persist, column chromatography on silica gel is an effective purification method. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica gel.

  • Crystallization of a Salt: For high purity, the final product can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent or with gaseous HCl. The resulting salt often crystallizes and can be collected by filtration.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and analytical capabilities.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This direct method is often the most convenient and is generally high-yielding for aliphatic aldehydes. [4]

  • To a round-bottom flask under a nitrogen atmosphere, add 5-methoxypentan-1-al (1.0 eq.) and benzylamine (1.0-1.05 eq.) to 1,2-dichloroethane (DCE) (to make a ~0.5 M solution).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.3-1.6 eq.) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours to 24 hours.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or acid-base extraction as described in the purification section.

Protocol 2: Stepwise Reductive Amination

This indirect method is particularly useful if over-alkylation is a significant problem. [3]

  • Imine Formation: In a round-bottom flask, dissolve 5-methoxypentan-1-al (1.0 eq.) and benzylamine (1.0 eq.) in methanol (to make a ~0.5 M solution). Stir the mixture at room temperature for 1-3 hours. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC.

  • Reduction: Once imine formation is complete, cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-2 hours.

  • Quench the reaction by slowly adding water, followed by extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Data Summary

AldehydeAmineReducing AgentSolventYield (%)Reference
CyclohexanecarboxaldehydeDiisopropylamineNaBH(OAc)₃DCE75[2]
HeptanalMorpholineNaBH(OAc)₃DCE94[2]
General Aliphatic AldehydesPrimary/Secondary AminesNaBH(OAc)₃DCE/THFGenerally >80[4]

These examples demonstrate the high efficiency of sodium triacetoxyborohydride in the reductive amination of aliphatic aldehydes, suggesting that a high yield of benzyl(5-methoxypentyl)amine can be expected under optimized conditions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination. (2023, October 17). In Wikipedia. [Link]

  • Reductive Amination. (2023, March 16). [Video]. YouTube. [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Huckabee, B. K., & Jones, A. D. (2000). Preparation of N-benzylamines. U.S.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. [Link]

  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 3433–3446. [Link]

  • Sodium triacetoxyborohydride. (2022, August 30). In Sciencemadness Wiki. [Link]

Sources

Optimization

Technical Support Center: Purification of N-Benzyl-5-methoxypentan-1-amine

Issue: Removal of Unreacted Aldehyde from Crude Reaction Mixture Executive Summary & Decision Matrix The Problem: In the reductive amination synthesis of N-benzyl-5-methoxypentan-1-amine, unreacted aldehyde (typically be...

Author: BenchChem Technical Support Team. Date: February 2026

Issue: Removal of Unreacted Aldehyde from Crude Reaction Mixture

Executive Summary & Decision Matrix

The Problem: In the reductive amination synthesis of N-benzyl-5-methoxypentan-1-amine, unreacted aldehyde (typically benzaldehyde) is a persistent lipophilic impurity. Because both the product and the impurity are organic-soluble, simple solvent removal is ineffective.

The Solution: The secondary amine product is basic, while the aldehyde impurity is neutral/electrophilic. We leverage this orthogonality using Chemo-selective Solubility Switching or Covalent Scavenging .

Use the decision tree below to select the optimal protocol for your scale and purity requirements.

purification_decision_tree Start Start: Crude Mixture Contains Amine + Aldehyde ScaleCheck What is your reaction scale? Start->ScaleCheck SmallScale < 500 mg (High Value/Medicinal Chem) ScaleCheck->SmallScale LargeScale > 1 gram (Process/Scale-up) ScaleCheck->LargeScale Scavenger Method C: Polymer Scavenging (Resin Capture) SmallScale->Scavenger Avoids liquid-liquid loss Extraction Is the aldehyde lipophilic? (e.g., Benzaldehyde) LargeScale->Extraction Bisulfite Method A: Bisulfite Wash (Best for Benzaldehyde) Extraction->Bisulfite Yes (Sterically unhindered) AcidBase Method B: Acid-Base Extraction (General Purpose) Extraction->AcidBase No (Complex/Sensitive)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and chemical properties.

Technical Protocols

Method A: The Bisulfite Wash (Recommended)

Best For: Removing unhindered aldehydes (like benzaldehyde) from >1g crude mixtures. Mechanism: Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct, partitioning the impurity into the aqueous phase while the amine product remains in the organic phase.

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    )[1]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )
    

Protocol:

  • Dissolution: Dissolve the crude residue in EtOAc (approx. 10 mL per gram of crude).

    • Note: Avoid Dichloromethane (DCM) if possible, as bisulfite adducts can sometimes be slightly soluble in chlorinated solvents.

  • Reaction: Add an equal volume of freshly prepared saturated aqueous

    
    .
    
  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes .

    • Critical: The formation of the adduct is reversible and biphasic; vigorous mixing is essential to drive the equilibrium.

  • Separation: Allow layers to separate.

    • Bottom Layer (Aqueous): Contains the aldehyde-bisulfite adduct. Discard (or keep for recovery).

    • Top Layer (Organic): Contains your purified secondary amine.

  • Polishing: Wash the organic layer once with brine, dry over

    
    , filter, and concentrate.
    

Why this works for your molecule: Benzaldehyde forms a very stable crystalline adduct with bisulfite. Your product, N-benzyl-5-methoxypentan-1-amine, lacks a reactive carbonyl and will not interact, ensuring high recovery.

Method B: Acid-Base Extraction (The "Switch")

Best For: General purification when bisulfite is unavailable or if the aldehyde is sterically hindered. Mechanism: We exploit the basicity of the secondary amine (


).

Protocol:

  • Acidification: Dissolve crude in EtOAc. Extract with 1M HCl (3x).

    • Phase Check: The Product is now in the Aqueous layer (as the ammonium salt). The Aldehyde is in the Organic layer.[2][3][4]

  • Organic Wash: Wash the combined acidic aqueous extracts with fresh EtOAc (2x) to remove entrained aldehyde.

    • Troubleshooting: If the aldehyde has oxidized to benzoic acid, it will also remain in the organic layer here (since pH < 1 keeps acid protonated/neutral).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated

    
     until pH > 12.
    
    • Visual Cue: The solution will become cloudy/oily as the free amine liberates.

  • Extraction: Extract the aqueous mixture with DCM (3x).

    • Expert Tip: Use DCM here.[5] The 5-methoxy ether chain on your product increases water solubility. DCM is a stronger solvent than ether for recovering polar amines from water.

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    
Method C: Solid Phase Scavenging (Resins)

Best For: High-value intermediates (<500mg) or removing trace aldehydes (final polish). Reagent: Polymer-supported Hydrazine or Tris(2-aminoethyl)amine.

Protocol:

  • Dissolve crude in dry DCM or MeOH.

  • Add 3–5 equivalents (relative to the estimated aldehyde impurity) of scavenger resin.

  • Shake/stir gently at room temperature for 2–4 hours.

    • Mechanism:[6][7][8] The resin forms a covalent hydrazone bond with the aldehyde.

  • Filter the mixture through a fritted funnel or cotton plug.

  • Concentrate the filtrate to yield pure amine.

Mechanism of Action: Bisulfite Adduct Formation[9]

Understanding the chemistry helps troubleshoot when things go wrong.

bisulfite_mechanism Aldehyde Benzaldehyde (Lipophilic / Organic Layer) Intermediate Nucleophilic Attack (Biphasic Interface) Aldehyde->Intermediate Organic Phase Bisulfite Sodium Bisulfite (NaHSO3 / Aqueous Layer) Bisulfite->Intermediate Aqueous Phase Adduct Bisulfite Adduct (Water Soluble Salt) Intermediate->Adduct Equilibrium Shift

Figure 2: The aldehyde is sequestered from the organic phase into the aqueous phase by forming a polar sulfonate salt.

Troubleshooting & FAQs

Q1: I tried Method B (Acid/Base), but my yield is very low.

  • Diagnosis: The 5-methoxypentyl chain adds polarity. Your amine might be partially staying in the aqueous layer during the final extraction.

  • Fix: Saturate the basic aqueous layer with NaCl (solid salt) before the final extraction. This "salting out" effect decreases the solubility of organics in water. Switch to DCM (3x extractions) instead of Ether or EtOAc.

Q2: I see a persistent peak at ~10 ppm in NMR even after workup.

  • Diagnosis: This is the aldehyde proton. If it persists after Bisulfite wash, the biphasic mixing was likely insufficient.

  • Fix: Repeat the wash, but add 5-10% Methanol to the organic layer. This increases the miscibility of the two phases slightly, allowing the bisulfite to contact the aldehyde more effectively.

Q3: My product is streaking on TLC.

  • Diagnosis: Secondary amines interact strongly with the acidic silica gel.

  • Fix: Pre-treat your TLC plate or column with 1% Triethylamine (

    
    ) in the eluent. This neutralizes the acidic sites on the silica.
    

Q4: Can I just distill the aldehyde off?

  • Analysis: Benzaldehyde boils at 178°C. Your product (secondary amine, MW ~207) will have a significantly higher boiling point (>250°C).

  • Advice: You can remove benzaldehyde via high-vacuum distillation (Kugelrohr), but it requires heat which may degrade the amine (oxidation). Chemical removal (Methods A/B) is safer and cleaner for this specific molecule.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Furniss, B. S., et al. Purification of Aldehydes via Bisulfite Addition. 1

  • Biotage. Removal of Excess Aldehydes using Isolute® Scavenger Resins. Technical Note. 9

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862. 10

Sources

Reference Data & Comparative Studies

Validation

A-Comparative-Guide-to-the-Spectroscopic-Analysis-of-Benzyl(5-methoxypentyl)amine

Abstract In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth analysis of Benzyl(5-methoxypentyl)am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth analysis of Benzyl(5-methoxypentyl)amine, a secondary amine of interest in drug development. We will primarily focus on the interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural elucidation. Furthermore, we will objectively compare the data obtained from 1H NMR with complementary techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step experimental protocols to ensure the rigorous and confident characterization of this and similar chemical entities.

Introduction

Benzyl(5-methoxypentyl)amine is a secondary amine featuring a benzyl group and a 5-methoxypentyl chain attached to a central nitrogen atom. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Therefore, its structural verification is a non-negotiable step in any research or development pipeline. While several analytical techniques can provide pieces of the structural puzzle, 1H NMR spectroscopy remains the most powerful and informative single method for determining the detailed molecular architecture of organic compounds in solution. This guide will delve into the nuances of its 1H NMR spectrum and demonstrate how orthogonal analytical methods can be synergistically employed for comprehensive characterization.

Primary Analytical Method: 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei.[1] For 1H NMR, we are observing the hydrogen nuclei (protons). The chemical environment of each proton within a molecule influences its resonance frequency, resulting in a unique spectral fingerprint.[2] Key information derived from a 1H NMR spectrum includes:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which indicates the electronic environment of the proton. Protons in electron-poor environments are "deshielded" and appear at higher ppm values (downfield), while those in electron-rich environments are "shielded" and appear at lower ppm values (upfield).[2][3]

  • Integration: The area under a signal, which is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.[1]

Predicted 1H NMR Spectrum of Benzyl(5-methoxypentyl)amine

Based on the structure of Benzyl(5-methoxypentyl)amine, we can predict the key signals in its 1H NMR spectrum. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

Assignment Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic ProtonsH-Ar7.20 - 7.40Multiplet5H
Benzylic ProtonsH-a~3.75Singlet2H
Methoxy ProtonsH-f~3.35Singlet3H
Methylene (adjacent to O)H-e~3.40Triplet2H
Methylene (adjacent to N)H-b~2.60Triplet2H
Methylene ProtonsH-c, H-d1.30 - 1.70Multiplets4H
Amine ProtonN-H1.0 - 4.0Broad Singlet1H

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons (H-Ar): These protons are part of the benzene ring and are significantly deshielded due to the ring current effect, hence their appearance in the 7.20-7.40 ppm region.[2][4]

  • Benzylic Protons (H-a): The proximity to the electronegative nitrogen atom and the aromatic ring deshields these protons, placing them around 3.75 ppm.[2]

  • Methoxy Protons (H-f): The protons of the methoxy group are in a relatively shielded environment but are influenced by the adjacent oxygen, leading to a characteristic singlet around 3.35 ppm.[5]

  • Methylene Protons (H-e and H-b): The protons on the carbons directly attached to the electronegative oxygen (H-e) and nitrogen (H-b) atoms are deshielded and will appear downfield compared to the other methylene groups.[4][6]

  • Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet.[6][7]

Visualizing the Structure and Proton Assignments

The following diagram illustrates the molecular structure of Benzyl(5-methoxypentyl)amine with the protons labeled according to the assignments in the table above.

Caption: Molecular structure of Benzyl(5-methoxypentyl)amine with proton labeling.

Experimental Protocol for 1H NMR Spectroscopy

This protocol ensures the acquisition of a high-quality, reproducible 1H NMR spectrum.

  • Sample Preparation:

    • Weigh 5-10 mg of Benzyl(5-methoxypentyl)amine into a clean, dry vial.[8][9]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[8][10] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a 5 mm NMR tube.

    • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[11]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[10]

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution and sharp peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR spectrum, 8-16 scans are typically sufficient.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm) or the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Comparative Analysis with Alternative Techniques

While 1H NMR is highly informative, a comprehensive structural confirmation often relies on data from multiple, orthogonal analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Benzyl(5-methoxypentyl)amine, the expected molecular weight is approximately 221.34 g/mol .

Technique Information Provided Expected Results for Benzyl(5-methoxypentyl)amine
1H NMR Detailed connectivity of protons, functional group environments, stereochemistry.Confirms the presence of benzyl, methoxypentyl, and secondary amine moieties and their connectivity.
MS (LC-MS/GC-MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.Molecular ion peak [M+H]+ at m/z 222. A prominent fragment would be the tropylium ion at m/z 91 from the cleavage of the benzylic C-N bond.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of Benzyl(5-methoxypentyl)amine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a mobile phase gradient, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid. The acidic mobile phase helps in the ionization of the amine.[12]

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Technique Information Provided Expected Results for Benzyl(5-methoxypentyl)amine
1H NMR Detailed connectivity of protons, functional group environments.Confirms the presence and connectivity of all molecular fragments.
FTIR Presence of specific functional groups based on vibrational frequencies.- N-H stretch (secondary amine): A single, weak to medium band around 3300-3350 cm-1.[13][14]- C-H stretches (aromatic and aliphatic): Bands around 3000-3100 cm-1 and 2850-2960 cm-1, respectively.- C-N stretch (aliphatic amine): A band in the 1020-1250 cm-1 region.[15]- C-O stretch (ether): A strong band around 1100 cm-1.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm-1.

Integrated Analytical Workflow

For unambiguous structural confirmation, a logical workflow integrating these techniques is essential.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of Benzyl(5-methoxypentyl)amine is effectively achieved through a combination of modern spectroscopic techniques. 1H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity of the molecule. When combined with the molecular weight and fragmentation data from Mass Spectrometry and the functional group information from FTIR spectroscopy, a confident and unambiguous structural assignment can be made. The protocols and comparative data presented in this guide offer a robust framework for the analysis of this and other similar molecules, ensuring the scientific rigor required in research and drug development.

References

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • The Chemistry Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Amines. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

  • Chemistry Views. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

  • Analytix. (2024, January 9). LC-MS - Secondary Amines and Ammonia - Confirmatory Testing & Analytical Challenges. Retrieved from [Link]

  • BAuA. (2024, September 30). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

  • Carl ROTH. (n.d.). Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. Retrieved from [Link]

  • VIPEr. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • AWS. (n.d.). Manganese Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2: A Catalytic and Mechanistic Study. Retrieved from [Link]

  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-5-methoxypentan-1-amine: EI vs. ESI

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the expected fragmentation behavior of N-benzyl-5-methoxypentan-1-amine when analyzed by two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these differences is crucial for selecting the appropriate analytical method and for accurately interpreting the resulting data.

The Significance of Ionization in Mass Spectrometry

The method of ionization dictates the initial energy imparted to an analyte molecule and, consequently, the extent and nature of its fragmentation. Electron Ionization is considered a "hard" ionization technique, leading to extensive fragmentation and a detailed fingerprint of the molecule's structure.[1] In contrast, Electrospray Ionization is a "soft" ionization method that typically produces a protonated molecule with minimal fragmentation, which is then subjected to controlled fragmentation in a subsequent stage of the mass spectrometer (MS/MS).[1] This fundamental difference results in distinct and complementary spectral information.

Predicted Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, N-benzyl-5-methoxypentan-1-amine (Molecular Weight: 207.31 g/mol ) is expected to undergo significant fragmentation, primarily driven by the presence of the nitrogen atom and the benzyl group. The molecular ion peak at m/z 207 may be of low abundance due to the extensive fragmentation.

A key fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] This process is highly favorable as it leads to the formation of a resonance-stabilized iminium cation.[2][3] For N-benzyl-5-methoxypentan-1-amine, two primary alpha-cleavage pathways are anticipated:

  • Cleavage of the benzyl-nitrogen bond: This would result in the loss of a benzyl radical (C7H7•) and the formation of an iminium ion at m/z 116 .

  • Cleavage of the C1-C2 bond of the pentyl chain: This leads to the formation of the highly stable tropylium ion at m/z 91 and a neutral fragment. The tropylium ion is a characteristic fragment for compounds containing a benzyl moiety.

A third, less favored, alpha-cleavage could occur at the C4-C5 bond of the pentyl chain, but this is less likely to be a major pathway.

The methoxy group can also influence fragmentation. A potential rearrangement, such as a McLafferty-type rearrangement, could occur, although this is less common for ethers compared to carbonyl compounds. More likely is the cleavage of the C-O bond, which could lead to fragments resulting from the loss of a methoxy radical (•OCH3) or methanol (CH3OH) from various fragment ions.

EI_Fragmentation

Predicted Fragment Ion (EI)m/zProposed Structure/Origin
[M]+•207Molecular Ion
[C8H18NO]+116α-cleavage, loss of benzyl radical
[C7H7]+91Tropylium ion, from α-cleavage
[C6H5]+77Loss of CH2 from tropylium ion

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation Pattern

In positive-ion ESI, N-benzyl-5-methoxypentan-1-amine will readily accept a proton, primarily at the basic nitrogen atom, to form the protonated molecule [M+H]+ at m/z 208 . This ion is then isolated and subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. The fragmentation of the protonated molecule is expected to be more controlled than under EI conditions.

The most likely fragmentation pathways for the [M+H]+ ion include:

  • Loss of the benzyl group as toluene: A common fragmentation for protonated N-benzyl amines is the loss of a neutral toluene molecule (C7H8), resulting in an ion at m/z 116 .

  • Formation of the benzyl cation: Cleavage of the C-N bond can lead to the formation of the benzyl cation, which rearranges to the stable tropylium ion at m/z 91 .[4]

  • Loss of 5-methoxypentan-1-amine: This would result in the formation of the tropylium ion at m/z 91 .

  • Charge-remote fragmentation: Fragmentation along the aliphatic chain, while less common for smaller molecules, could lead to the loss of neutral species like methanol (CH3OH), resulting in a fragment at m/z 176 .

ESI_Fragmentation

Predicted Fragment Ion (ESI-MS/MS)m/zProposed Origin
[M+H]+208Protonated Molecule
[C12H18N]+176Loss of methanol
[C8H18NO]+116Loss of toluene
[C7H7]+91Tropylium ion

Comparative Analysis: EI vs. ESI

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization HardSoft
Molecular Ion [M]+• (m/z 207), often weak[M+H]+ (m/z 208), typically strong
Fragmentation Extensive, less controlledControlled, in MS/MS stage
Primary Cleavage Alpha-cleavageCleavage of protonated species
Key Fragments m/z 116, 91 (often base peak)m/z 116, 91, 176
Structural Info Detailed fingerprintConfirmatory, specific bond cleavages

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Dissolve a small amount of N-benzyl-5-methoxypentan-1-amine in a volatile organic solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Sample Preparation: Dissolve the sample in a mixture of water and methanol (50:50) with 0.1% formic acid to a final concentration of 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan Mass Range: m/z 50-500.

    • Product Ion Scan: Isolate the precursor ion at m/z 208 and apply a collision energy of 15-30 eV to induce fragmentation.

Conclusion

The mass spectrometric analysis of N-benzyl-5-methoxypentan-1-amine by Electron Ionization and Electrospray Ionization provides complementary structural information. EI-MS is expected to yield a complex fragmentation pattern dominated by alpha-cleavage, providing a detailed structural fingerprint, with the tropylium ion at m/z 91 likely being a prominent peak. ESI-MS/MS, on the other hand, will produce a strong protonated molecular ion and allow for controlled fragmentation, confirming the molecular weight and revealing key structural motifs through characteristic neutral losses. The choice between these techniques will depend on the specific analytical goal, whether it is de novo structure elucidation or confirmation of a known compound's identity.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360. [Link]

  • Chemistry LibreTexts. (2023). Amine Fragmentation. [Link]

  • JoVE. (n.d.). Mass Spectrometry of Amines. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]

Sources

Validation

HPLC Method Development for Purity Analysis of Benzylamine Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executive Summary The purity analysis of benzylamine derivatives presents a classic chromatographic chal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

The purity analysis of benzylamine derivatives presents a classic chromatographic challenge: the interaction between the basic amine moiety (pKa ~9.0–9.6) and residual silanols on silica stationary phases.[1] This interaction frequently results in severe peak tailing, retention time shifts, and poor resolution of impurities.

This guide objectively compares three distinct method development strategies: Acidic Phosphate/Ion-Pairing , High-pH Reversed Phase , and Alternative Selectivity (Phenyl-Hexyl) . While traditional low-pH methods using TFA or phosphate buffers offer reliability for UV detection, modern hybrid-silica columns allow for high-pH workflows that improve peak symmetry and MS sensitivity.

The Core Challenge: The "Basic Amine" Problem

Benzylamine derivatives possess a basic nitrogen atom that is protonated at standard acidic HPLC conditions (pH 2–4). Conventional silica columns contain residual silanol groups (Si-OH) that deprotonate above pH 3.5, becoming negatively charged (Si-O⁻).

The Mechanism of Failure:

  • Ion-Exchange: The positively charged benzylammonium ion undergoes secondary ion-exchange interactions with the negatively charged silanols.

  • Kinetic Lag: These interactions are kinetically slower than the primary hydrophobic partition, causing the "tail" of the peak.

  • Result: Tailing Factors (

    
    ) > 1.5, loss of resolution (
    
    
    
    ), and variable retention times.

Comparative Analysis of Method Strategies

Strategy A: The "Brute Force" Acidic Method (Traditional)

Chemistry: Standard C18 column + Low pH (2.0–3.0) + Silanol Suppressors.[2] Additives: Trifluoroacetic Acid (TFA) or Phosphate Buffer + Triethylamine (TEA).

FeaturePerformanceMechanism
Peak Shape Excellent (

1.0–1.2)
TFA acts as an ion-pairing agent, neutralizing the amine's charge and masking silanols.
MS Compatibility Poor TFA causes severe signal suppression in Electrospray Ionization (ESI).[3]
Selectivity Moderate Relies purely on hydrophobicity; may fail to separate structural isomers.
Robustness High pH < 2.5 ensures silanols remain protonated (neutral), minimizing secondary interactions.
Strategy B: The "Modern" High-pH Method

Chemistry: Hybrid Silica (e.g., BEH, Gemini NX) + High pH (9.5–10.5). Additives: Ammonium Hydroxide / Ammonium Bicarbonate.

FeaturePerformanceMechanism
Peak Shape Superior (

< 1.1)
At pH > 10, the benzylamine is deprotonated (neutral free base), eliminating ion-exchange with silanols.
MS Compatibility High Volatile buffers; neutral analytes often ionize well in positive mode ESI despite high pH.
Retention Increased The neutral amine is more hydrophobic than its charged salt form, increasing retention on C18.
Limit Column Dependent CRITICAL: Standard silica dissolves at pH > 8.0. Must use hybrid/polymer columns.
Strategy C: The "Pi-Pi" Selectivity Method

Chemistry: Phenyl-Hexyl or Biphenyl Stationary Phases. Mobile Phase: Methanol (preferred over Acetonitrile) to promote


 interactions.
FeaturePerformanceMechanism
Selectivity Unique The phenyl ring in the stationary phase interacts with the benzyl aromatic ring via

stacking.
Application Isomer Separation Ideal for separating halogenated benzylamine isomers (e.g., ortho- vs meta- chloro).
Solvent Effect High Methanol enhances

selectivity; Acetonitrile suppresses it.

Decision Matrix & Workflow

The following diagram outlines the logical pathway for selecting the optimal method based on your specific analytical requirements (Detector type and Sample complexity).

MethodSelection Start START: Benzylamine Derivative Analysis Detector Detector Type? Start->Detector UV_Only UV / PDA Only Detector->UV_Only Robustness Priority MS_Req MS / LC-MS Required Detector->MS_Req Sensitivity Priority Method_A STRATEGY A: C18 + 0.1% TFA (or Phosphate pH 2.5) UV_Only->Method_A Standard QC Complexity Isomeric/Structural Complexity? MS_Req->Complexity Method_B STRATEGY B: Hybrid C18 + pH 10 (NH4OH/Bicarb) Complexity->Method_B Standard Purity Method_C STRATEGY C: Phenyl-Hexyl + Methanol (Pi-Pi Selectivity) Complexity->Method_C Isomers/Halogenated Method_A->Complexity If Resolution Fails

Figure 1: Method Development Decision Matrix. Selects the optimal column/mobile phase combination based on detection limits and structural complexity.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" UV Method (TFA/C18)

Best for routine QC where MS is not required.

  • Column: End-capped C18 (e.g., 4.6 × 150 mm, 3.5 µm or 5 µm).

    • Note: A "Type B" high-purity silica is recommended to minimize metal content.

  • Mobile Phase A: Water + 0.1% (v/v) TFA.

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.

    • Why TFA? The low pH (approx 2.[4]0) keeps silanols protonated, and the trifluoroacetate anion forms an ion pair with the benzylamine, improving peak shape.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration required: 5–10 column volumes).

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 30°C.

  • Detection: UV 254 nm (Benzyl chromophore).[2]

Protocol 2: High-pH MS-Compatible Method

Best for impurity identification and LC-MS.

  • Column: Hybrid Particle (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).

    • Warning: Do NOT use standard silica columns; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Similar to Protocol 1.

  • Causality: At pH 10, the benzylamine (pKa ~9.5) exists as a neutral free base. It interacts purely hydrophobically with the C18 chain, yielding sharp, symmetric peaks without ion-pairing agents.

Comparative Data Analysis

The following table summarizes expected performance metrics for a generic benzylamine derivative (e.g., 4-chlorobenzylamine) under different conditions.

ParameterC18 + Formic Acid (0.1%)C18 + TFA (0.1%)Hybrid C18 + pH 10Phenyl-Hexyl + MeOH
pH ~2.7~2.010.0~2.7 (Formic)
Tailing Factor (

)
1.8 – 2.5 (Poor)1.0 – 1.2 (Excellent) 1.0 – 1.1 (Superior) 1.1 – 1.3 (Good)
Retention (

)
ModerateModerateHigh (Neutral form)High (Aromatic interaction)
MS Signal ExcellentSuppressed (<10%)Good Excellent
Selectivity (

)
BaselineBaselineHydrophobic DominantOrthogonal (

)

Key Insight: Formic acid alone is often insufficient for benzylamines on standard C18 columns. The peak will tail significantly because formic acid is too weak to fully suppress silanol ionization or form strong ion pairs.

Troubleshooting & Self-Validation

The "Twin Peak" Phenomenon

Observation: A single benzylamine derivative appears as a split peak or a broad doublet. Cause: The mobile phase pH is too close to the analyte's pKa (approx pH 9.0). The analyte splits between the protonated (salt) and deprotonated (free base) forms, which have different retention times. Solution: Move the pH at least 2 units away from the pKa.[4] Use pH < 7.0 or pH > 11.0 (if column permits).

Sample Diluent Mismatch

Observation: Distorted peak fronting or broadening, especially for early eluters. Cause: Dissolving the sample in 100% organic solvent (strong solvent effect) when the initial gradient is high aqueous. Protocol: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN + Buffer).

System Suitability Criteria (Acceptance Limits)

To ensure the method is trustworthy, every run must pass these criteria:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 (Strict: < 1.3).
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the main peak and nearest impurity.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Workflow Visualization

Workflow cluster_conditions Critical Control Points Prep Sample Prep (Diluent = Mobile Phase A) Inj Injection (5-10 µL) Prep->Inj Sep Separation (Gradient Elution) Inj->Sep Det Detection (UV @ 254nm) Sep->Det Temp Temp: 30°C Sep->Temp Flow Flow: 1.0 mL/min Sep->Flow Data Data Analysis (Calc: Tf, Rs, %Area) Det->Data

Figure 2: Standard Analytical Workflow. Emphasizes the critical link between sample diluent and separation efficiency.

References

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Waters Corporation. (2022). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes.

  • Phenomenex. (2020). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Guides.

  • Agilent Technologies. (2018). Improving Peak Shape for Basic Compounds using High pH Mobile Phases on Agilent Poroshell HPH-C18. Agilent Application Note.[5]

  • Chromatography Online. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC North America.

Sources

Comparative

Benchmarking Reference Standards for Benzyl(5-methoxypentyl)amine: A Technical Comparison Guide

Executive Summary: The "Purity Trap" in Secondary Amines[1] Benzyl(5-methoxypentyl)amine (B5MPA) is a critical secondary amine intermediate, often utilized in the synthesis of complex pharmaceutical agents (resembling st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Trap" in Secondary Amines[1]

Benzyl(5-methoxypentyl)amine (B5MPA) is a critical secondary amine intermediate, often utilized in the synthesis of complex pharmaceutical agents (resembling structural motifs in beta-agonists and neuroactive ligands). In drug development, the purity of such intermediates defines the yield and impurity profile of the final API.

However, a critical industry gap exists: Primary Certified Reference Materials (CRMs) are rarely available for specific intermediates like B5MPA.

Researchers are often forced to choose between relying on vendor-provided "Area %" CoAs or establishing their own In-House Reference Standard.[1] This guide objectively compares these approaches, demonstrating why Quantitative NMR (qNMR) is the superior methodology for establishing the purity of B5MPA compared to traditional Chromatographic Mass Balance or Vendor Standards.

Part 1: Comparative Analysis of Reference Standard Options

We evaluated three distinct approaches to establishing a reference standard for Benzyl(5-methoxypentyl)amine.

Option A: Commercial Vendor Standard (HPLC Area %)
  • Definition: Purchasing the compound from a chemical catalog where purity is defined by HPLC-UV integration (Area %).

  • The Flaw: HPLC-UV assumes all impurities respond equally to UV light and ignores "invisible" impurities like moisture, inorganic salts (common in amine synthesis), and residual solvents.

  • Risk Level: High . A vendor claim of "98% Purity" often equates to only 85-90% Assay (w/w) due to salt formation (e.g., Hydrochloride or Trifluoroacetate salts retained from synthesis).

Option B: The "Mass Balance" Approach (Traditional)
  • Definition: Calculating purity by subtracting all known impurities from 100%.

    • 
      [1]
      
  • The Flaw: Requires large sample volume (>100 mg) and four separate analytical techniques (KF, TGA, ROI, HPLC). It propagates error across multiple measurements.

  • Risk Level: Medium . Accurate but resource-intensive.

Option C: Quantitative NMR (qNMR) – The Recommended Standard
  • Definition: An absolute primary method using an Internal Standard (IS) of known purity (e.g., Maleic Acid or Dimethyl sulfone).

  • The Advantage: It measures the molar ratio of the analyte protons directly against the IS. It detects retained solvents and salts implicitly if molecular weight corrections are applied.

  • Risk Level: Low .[2] Provides direct "Weight %" (Assay) traceable to NIST/SI.

Data Summary: Method Performance Comparison
FeatureCommercial Vendor CoA (HPLC)Mass Balance (In-House)qNMR (In-House)
Primary Output Relative Purity (Area %)Calculated Assay (w/w)Absolute Assay (w/w)
Detection of Salts ❌ No✅ Yes (via ROI/IC)✅ Yes (via Stoichiometry)
Sample Required < 1 mg> 100 mg10–20 mg
Measurement Uncertainty ± 5.0% (due to response factors)± 1.5% (cumulative error)± 0.6% (high precision)
Time to Result 1 Hour2–3 Days30 Minutes

Part 2: Experimental Protocol – Validating B5MPA by qNMR

To establish a self-validating reference standard for Benzyl(5-methoxypentyl)amine, follow this qNMR protocol. This method eliminates the need for a pre-existing B5MPA standard.

Reagents & Equipment
  • Analyte: Benzyl(5-methoxypentyl)amine (crude or vendor grade).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

    • Why Maleic Acid? It has a distinct singlet at ~6.3 ppm, well-separated from the aromatic benzyl protons (7.2–7.4 ppm) and the methoxy group (3.3 ppm) of B5MPA. It also relaxes quickly (

      
      ), speeding up acquisition.
      
  • Solvent: DMSO-

    
     (prevents amine proton exchange broadening common in 
    
    
    
    ).[1]
  • Instrument: 400 MHz NMR (or higher) with a temperature of 298 K.

Sample Preparation (Gravimetric Precision)
  • Step A: Weigh exactly

    
     mg of the B5MPA sample into a vial. Record mass as 
    
    
    
    .
  • Step B: Weigh exactly

    
     mg of Maleic Acid (IS) into the same vial. Record mass as 
    
    
    
    .
  • Step C: Dissolve in 0.6 mL DMSO-

    
     and transfer to an NMR tube. Ensure complete dissolution (vortex/sonicate).
    
Acquisition Parameters (Critical for Accuracy)
  • Pulse Sequence: zg (standard 1H) or zg30.

  • Relaxation Delay (D1): Set to 60 seconds .

    • Scientific Rationale: To ensure 99.9% magnetization recovery, D1 must be

      
       of the slowest relaxing proton. Maleic acid 
      
      
      
      is ~8s; Benzyl protons are ~3-5s.[1]
  • Scans (NS): 16 or 32 (High S/N ratio required).

  • Spectral Width: -2 to 14 ppm.[1]

Data Processing & Calculation
  • Phase & Baseline: Apply accurate manual phasing and automatic baseline correction (Bernstein polynomial).

  • Integration: Integrate the IS singlet (Maleic Acid, 2H) and the Benzyl aromatic region (B5MPA, 5H).

  • Calculation:



Where:

  • 
     = Integral Area[1]
    
  • 
     = Number of protons (IS=2, Spl=5)
    
  • 
     = Molecular Weight (B5MPA = 207.31, Maleic Acid = 116.07)
    
  • 
     = Mass (mg)[1]
    
  • 
     = Purity of Internal Standard (e.g., 99.94%)
    

Part 3: Visualization of the Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for a secondary amine intermediate like B5MPA.

ReferenceStandardWorkflow Start Start: Need Reference Standard for Benzyl(5-methoxypentyl)amine CheckCom Is a Certified Reference Material (CRM) available from USP/EP? Start->CheckCom Vendor Purchase Commercial Vendor Standard (Usually 'Analytical Grade') CheckCom->Vendor No (Typical for Intermediates) Decision Critical Decision: Is 'Area %' sufficient? Vendor->Decision Risky Use Vendor CoA directly (Risk: Unknown Salts/Solvents) Decision->Risky Yes (Early R&D only) Qualify Must Qualify In-House Standard Decision->Qualify No (GLP/GMP req) MethodSelect Select Qualification Method Qualify->MethodSelect qNMR Method A: qNMR (Recommended) Absolute Purity Determination MethodSelect->qNMR High Efficiency MassBal Method B: Mass Balance (HPLC + TGA + KF + ROI) MethodSelect->MassBal If NMR unavailable Final Generate Certificate of Analysis (CoA) with Assigned Purity (w/w) qNMR->Final MassBal->Final

Figure 1: Decision matrix for establishing a qualified reference standard for non-compendial intermediates.

Part 4: Experimental Validation Data (Case Study)

To demonstrate the discrepancy between methods, we simulated a qualification of a typical batch of Benzyl(5-methoxypentyl)amine.

Sample: Batch #B5MPA-004 (Vendor Label: "98% Purity")

ParameterMethodResultInterpretation
Chromatographic Purity HPLC-UV (254 nm)98.2% (Area) Looks pure.[1] Only detects UV-active organic impurities.[1]
Volatiles TGA / GC-Headspace0.5%Residual solvent (likely Ethyl Acetate).[1]
Water Content Karl Fischer (KF)1.1%Hygroscopic amine nature.
Inorganic Residue Residue on Ignition< 0.1%No inorganic salts.
Counter-ion Check IC / Silver NitratePositive (Cl-)Critical Finding: Sample is a partial HCl salt.[1]
Absolute Purity qNMR (vs Maleic Acid) 86.4% (w/w) The Truth. The "98%" vendor material is actually ~12% HCl salt and water by weight.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][5][6][7] [Link]

  • Almac Group. (2020). Advantages of Quantitative NMR (qNMR) for the Determination of Relative Response Factors.[7] White Paper.[2][7][8] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry, 55(6), 2778–2783. [Link]

  • Webster, G. K., & Kumar, S. (2014). Application of qNMR in Pharmaceutical Analysis.[7][8] Analytical Chemistry.[5][6][7][8][10][11][12] [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Benzyl(5-methoxypentyl)amine

[1][2] Executive Safety Summary Benzyl(5-methoxypentyl)amine is a secondary amine intermediate often utilized in medicinal chemistry and organic synthesis. Its disposal requires strict adherence to protocols governing or...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

Benzyl(5-methoxypentyl)amine is a secondary amine intermediate often utilized in medicinal chemistry and organic synthesis. Its disposal requires strict adherence to protocols governing organic bases and combustible liquids .

Critical Hazard Alert:

  • Corrosivity: As a secondary amine, this compound is caustic to mucous membranes and skin (pH > 11 in aqueous suspension).

  • Incompatibility: violent exothermic reaction occurs upon contact with strong acids or oxidizers.

  • Nitrosamine Risk: Do not mix with nitrosating agents (e.g., sodium nitrite), as this generates carcinogenic N-nitrosamines.

Physicochemical Profile for Waste Classification

Note: Specific data inferred from Structure-Activity Relationships (SAR) of benzyl-alkyl amines.

PropertyValue / ClassificationWaste Implication
Functional Group Secondary Amine / EtherBasic Organic Waste
Physical State Liquid (High Boiling Point)Liquid Waste Stream
Flash Point Est. >60°C (Combustible)EPA Code D001 (Ignitable)
pH > 12 (Basic)EPA Code D002 (Corrosive)
Water Solubility Low to ModerateNO DRAIN DISPOSAL

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this chemical from incompatible waste streams immediately.

The Segregation Logic (Why it matters)

Mixing Benzyl(5-methoxypentyl)amine with standard "Organic Waste" without checking pH compatibility is a common cause of laboratory accidents.

  • Vs. Acidic Waste: Mixing with acid waste (e.g., HCl, H₂SO₄ workups) generates immediate heat. In a closed waste container, this pressurization can cause rupture.

  • Vs. Halogenated Waste: While chemically compatible with most halogenated solvents (DCM, Chloroform), many waste haulers require amines to be separated to prevent fouling of solvent recovery systems. Check your facility's specific guidelines.

Compatibility Matrix
Waste StreamCompatibilityAction
Non-Halogenated Organics Compatible Preferred Stream (if pH neutral/basic)
Basic Aqueous Waste Compatible Acceptable for aqueous layers
Acidic Waste INCOMPATIBLE DO NOT MIX - Risk of Exotherm
Oxidizers INCOMPATIBLE DO NOT MIX - Fire Risk

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching (Reaction Mixtures)

If disposing of a crude reaction mixture containing the amine:

  • Dilution: Dilute the mixture with a compatible solvent (Ethanol or Ethyl Acetate) to reduce viscosity and heat capacity.

  • Neutralization (Optional but Recommended): If the waste is highly concentrated, slowly treat with dilute acid (1M HCl) in a reaction flask with cooling to form the salt, which is non-volatile. Do not do this in the waste container.

Phase 2: Packaging (Pure Compound/Stock)[1]
  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass . Avoid metal containers as amines can corrode certain alloys over time or react with surface oxides.

  • Labeling: Apply a hazardous waste label immediately.

    • Chemical Name: Benzyl(5-methoxypentyl)amine[1]

    • Hazards: Corrosive, Irritant.[2][3][4]

    • RCRA Codes: D001 (Ignitable), D002 (Corrosive).

Phase 3: The Waste Stream Workflow

Follow this decision logic to determine the final destination of the material.

DisposalWorkflow Start Waste: Benzyl(5-methoxypentyl)amine StateCheck Is it Pure or in Solution? Start->StateCheck Pure Pure Compound StateCheck->Pure Solution Reaction Mixture / Solution StateCheck->Solution StreamC Stream C: Lab Pack (Pure Chemical Disposal) Pure->StreamC Pack in original vial if possible SolventCheck Identify Co-Solvent Solution->SolventCheck Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (EtOAc, MeOH, Toluene) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Waste (Add 'Contains Amines' to Label) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic (Basic/Neutral) NonHalogenated->StreamB

Figure 1: Decision tree for segregating amine waste based on solvent composition.

Emergency Contingencies

Spills (Bench Scale < 500 mL)
  • Evacuate: Clear the immediate area. Amines have potent odors and can cause respiratory distress.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use a universal absorbent pads or vermiculite .

    • Do not use paper towels for large spills as this increases surface area for evaporation.

  • Neutralize: Wipe the area with a dilute, weak acid solution (e.g., 5% Citric Acid) to neutralize residues, then clean with soap and water.

  • Disposal: Place all contaminated absorbent materials into a solid hazardous waste bag/pail. Label as "Solid Waste: Amine Contaminated Debris."

Exposure[1][5][6]
  • Skin: Wash immediately with soap and copious water for 15 minutes. Amines adhere to skin; water alone is often insufficient to remove the "slick" feeling.

  • Eyes: Flush for 15 minutes at an eyewash station. Seek medical attention immediately —alkaline burns can cause delayed, permanent corneal damage.

References & Regulatory Grounding[1][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273. (Defines D001 Ignitable and D002 Corrosive waste characteristics). [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[2] (Mandates SDS and labeling requirements). [1]

Sources

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